molecular formula C4H2FIS B8019797 2-Fluoro-5-iodothiophene

2-Fluoro-5-iodothiophene

Cat. No.: B8019797
M. Wt: 228.03 g/mol
InChI Key: QKBQPGIVOIYVJF-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophenes as Versatile Building Blocks

Thiophene (B33073) and its derivatives are recognized as important heterocyclic compounds in medicinal chemistry and materials science. Halogenated thiophenes, in particular, serve as critical intermediates for creating a wide range of organic molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the thiophene ring is a widely used strategy in medicinal chemistry to adjust a molecule's physiological properties and improve both its pharmacokinetic and pharmacological characteristics. wiley.com These halogenated building blocks are frequently used in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For instance, halogenated 2-thiophenecarboxylic acid derivatives are key components for a new family of 1,2,4-triazole (B32235) insecticides. nih.gov The versatility of these compounds makes them valuable in developing novel chemical entities with potential therapeutic or material applications.

Strategic Importance of Fluorine and Iodine Substituents in Molecular Design

The strategic placement of fluorine and iodine atoms on an organic scaffold like thiophene offers distinct advantages in molecular design.

Fluorine: The incorporation of fluorine into a potential drug molecule is a common strategy used to enhance its properties. nih.gov Due to its high electronegativity and small size, fluorine can improve metabolic stability by blocking sites on the molecule that are prone to oxidation by the body. mdpi.combohrium.com This can lead to a longer duration of action for a drug. Furthermore, fluorine can alter a molecule's physical properties, such as its lipophilicity and the acidity or basicity of nearby functional groups, which can in turn influence membrane permeability, solubility, and how the molecule binds to its biological target. acs.orgacs.org In some cases, the introduction of fluorine has led to enhanced binding affinity and potency of drug candidates. bohrium.comacs.org

Iodine: The iodine substituent plays a crucial role in synthetic chemistry. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical reactions. This reactivity is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental methods for constructing complex molecules. evitachem.com Hypervalent iodine reagents are also recognized for their utility as oxidants in facilitating such coupling reactions. frontiersin.org Molecular iodine itself can act as a catalyst for certain transformations, promoting reactions under mild and environmentally friendly conditions. nih.govqtanalytics.in The presence of an iodine atom on an aromatic ring thus provides a reactive handle for chemists to elaborate the structure and build more complex and diverse compounds.

Overview of Research Trajectories for 2-Fluoro-5-iodothiophene

Research involving this compound leverages the combined properties of its thiophene core and its halogen substituents. It is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The differential reactivity of the C-F and C-I bonds allows for selective, stepwise functionalization. The iodine atom can be readily transformed through cross-coupling reactions, while the fluorine atom can remain to confer its beneficial properties on the final product. This makes the compound an attractive starting material for creating novel compounds for drug discovery programs and for developing new organic materials with interesting electronic properties, such as those used in organic semiconductors and light-emitting diodes. lookchem.comcymitquimica.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H2FIS
Molecular Weight 227.99 g/mol
InChI Key QKBQPGIVOIYVJF-UHFFFAOYSA-N
Predicted XlogP 2.7

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIS/c5-3-1-2-4(6)7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBQPGIVOIYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro 5 Iodothiophene and Its Analogues

Regioselective Synthesis of Fluorinated and Iodinated Thiophene (B33073) Rings

Achieving the precise 2,5-disubstitution pattern on a thiophene ring with two different halogens like fluorine and iodine requires careful synthetic planning to control the regioselectivity of the halogenation steps or the construction of the ring itself.

Direct Halogenation Strategies

Direct halogenation of an existing thiophene ring is a common approach for synthesizing halo-thiophenes. However, installing both a fluorine and an iodine atom regioselectively onto an unsubstituted thiophene in one pot is generally not feasible due to differing reaction mechanisms and reactivity. The synthesis is typically approached in a stepwise manner.

One potential pathway involves the initial fluorination of the thiophene ring followed by iodination. The fluorination of thiophenes can be challenging; however, methods like anodic fluorination of benzo[b]thiophene derivatives have been reported to yield monofluorinated products. researchgate.net Another approach is the Balz–Schiemann reaction on an appropriately substituted aminothiophene. researchgate.net Once 2-fluorothiophene is obtained, a regioselective iodination at the C5 position can be performed. The C2 and C5 positions of thiophene are most susceptible to electrophilic substitution. pharmaguideline.com With the C2 position blocked by fluorine, an electrophilic iodination agent would be directed to the C5 position. A classic method for iodinating thiophene involves the use of iodine and mercuric oxide, which has been shown to produce 2-iodothiophene (B115884) from thiophene. orgsyn.org A similar strategy could be applied to 2-fluorothiophene to yield the target compound.

Alternatively, one could start with 2-iodothiophene and attempt a fluorination reaction. However, electrophilic fluorination might be complex, and nucleophilic fluorination would require a suitable leaving group at the C2 position. A more common route for introducing fluorine is often via organometallic intermediates or specialized fluorinating agents early in the synthesis. dundee.ac.uk

Cyclization and Ring-Forming Reactions for Thiophene Synthesis

Constructing the thiophene ring from acyclic precursors offers an alternative route that can provide high regioselectivity by pre-installing the desired functionalities on the starting materials. researchgate.net A variety of methods exist for thiophene synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Gewald synthesis for 2-aminothiophenes. pharmaguideline.comderpharmachemica.com

More advanced methods involve the cyclization of functionalized alkynes. nih.govresearchgate.net For instance, the iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine can produce 3-iodothiophenes. organic-chemistry.org By designing a suitable fluorinated alkyne precursor, it might be possible to adapt such cyclization strategies to form a 2-fluoro-5-iodothiophene derivative. These cyclization reactions can often be performed under mild conditions and offer a high degree of atom economy. nih.gov Transition-metal-free strategies, such as the dehydration and sulfur cyclization of alkynols with elemental sulfur, also provide a pathway to substituted thiophenes. organic-chemistry.org

A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has also been developed for the regioselective synthesis of substituted thiophenes, which demonstrates the broad scope of modern ring-forming reactions. nih.gov The key to applying these methods for the synthesis of this compound lies in the synthesis of an appropriately halogenated acyclic starting material.

Transition Metal-Catalyzed Cross-Coupling Approaches

The C-I bond in this compound is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization of the C5 position, making the compound a versatile building block for more complex molecules.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govtcichemicals.com

In the context of this compound, the C5-iodo position would selectively react with various aryl or heteroaryl boronic acids. This allows for the synthesis of 2-fluoro-5-(hetero)arylthiophenes, which are key structures in many functional materials and biologically active compounds. tcichemicals.com The general catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki couplings on thiophene substrates have been well-optimized. For example, the double Suzuki coupling of 2,5-dibromothiophene with arylboronic acids has been achieved using Pd(PPh₃)₄ as a catalyst and a base like potassium phosphate in a dioxane/water solvent system. nih.govnih.gov Similar conditions would be applicable for the monosubstitution of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-thiophenes

Thiophene SubstrateCoupling PartnerCatalystBaseSolventYieldReference
2,5-dibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂OHigh nih.gov
2,5-dibromo-3-hexylthiopheneAryl-boronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate to Good nih.gov
Aryl BromideAryl Boronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OExcellent mdpi.com

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. soton.ac.uk This reaction is instrumental in synthesizing conjugated systems used in molecular electronics and natural product synthesis. nih.gov

Using this compound as the substrate, the Sonogashira coupling would selectively occur at the C5 position to introduce an alkyne moiety, yielding 2-fluoro-5-(alkynyl)thiophenes. These products can serve as precursors for more complex heterocyclic systems or polymers. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes, which is a common side reaction in copper-catalyzed systems. nih.gov

Studies on the Sonogashira coupling of 2-iodothiophene with phenylacetylene have shown high yields using a (PPh₃)₂PdCl₂ catalyst in an ionic liquid solvent. researchgate.net Similarly, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with a wide range of terminal alkynes using Pd(PPh₃)₄ and CuI, demonstrating the reaction's compatibility with fluorine-containing heterocycles. soton.ac.uk

Table 2: Example Conditions for Sonogashira Coupling of Halo-aromatics

Halide SubstrateAlkyneCatalyst SystemBase/SolventYieldReference
2-IodothiophenePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV] (Ionic Liquid)80% researchgate.net
6-bromo-3-fluoro-2-cyanopyridineTerminal AlkynesPd(PPh₃)₄ / CuITHF / Et₃NGood to Excellent soton.ac.uk
4-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O/Al₂O₃THF / DMA60% (Flow) rsc.org
2-BromoanilinesTerminal Alkynes[DTBNpP]Pd(crotyl)ClTMP / ACNUp to 97% nih.gov

Kumada-Tamao-Corriu (KTC) and Negishi Couplings

The Kumada-Tamao-Corriu (KTC) coupling was one of the first transition metal-catalyzed cross-coupling reactions developed for C-C bond formation. chem-station.comorganic-chemistry.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. chem-station.com This method is advantageous for its use of readily available Grignard reagents and inexpensive nickel catalysts. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. chem-station.com

For this compound, a Kumada coupling would involve its reaction with an aryl or alkyl Grignard reagent, again proceeding selectively at the C5-iodo position. Nickel catalysts, often favored for their lower cost, are effective for this transformation. organic-chemistry.org Asymmetric versions of the Kumada coupling have also been developed for reactions involving alkyl electrophiles. nih.gov

The Negishi coupling, which uses organozinc reagents, is a closely related and complementary method. Organozinc reagents are less reactive and more functional-group-tolerant than their Grignard counterparts. chem-station.com The conversion of a Grignard reagent into an organozinc species via transmetalation allows for a Negishi-type coupling, expanding the scope of substrates that can be used. chem-station.com Iron-catalyzed coupling reactions have also emerged as a more sustainable alternative to palladium and nickel for certain cross-coupling transformations. longdom.orgtcichemicals.com

Direct Arylation Polymerization (DArP) Protocols

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for synthesizing conjugated polymers. researchgate.net DArP creates C-C bonds between (hetero)aryl halides and C-H bonds directly, avoiding the need for organometallic intermediates and reducing toxic byproducts. umn.eduresearchgate.net For monomers like this compound, the C-I bond serves as the reactive site for coupling with a comonomer containing an active C-H bond.

The fluorinated arylene unit is a common component in high-performance π-conjugated polymers used in organic light-emitting diodes (OLEDs). doi.org The inclusion of fluorine can influence the polymer's electronic properties, solubility, and stability. In a typical DArP reaction, a palladium catalyst, often in conjunction with a phosphine ligand and a base, is used to couple the halo-monomer with a C-H active monomer. For instance, the polycondensation of 2,7-dibromo-9,9-dioctylfluorene with 1,2,4,5-tetrafluorobenzene via DArP has been shown to be highly efficient. doi.org

While specific DArP protocols for this compound are not extensively detailed in readily available literature, the principles can be extrapolated from similar fluorinated and halogenated thiophene monomers. A key challenge in DArP of thiophenes with available β-protons is the potential for β-defects, which can disrupt conjugation and alter the material's properties. researchgate.net Optimized conditions, such as lower reaction temperatures, reduced catalyst loading, and the use of bulky carboxylate ligands, are crucial for minimizing these defects and achieving high regioregularity. researchgate.net For example, a nonstoichiometric DArP of octafluorobiphenyl with an excess of 2,7-diiodo-9,9-dioctyl-9H-fluorene using a Pd/Ag dual-catalyst system has been demonstrated to produce high molecular weight polymers. nih.gov

Catalyst SystemLigand/AdditiveBaseSolventTemperature (°C)Key FindingReference
Pd(OAc)₂Neodecanoic acidK₂CO₃DMAc70Optimized conditions to limit β-defects in P3HT synthesis. researchgate.net
Pd/Ag dual-catalyst--Water/2-MeTHFMildProduces high molecular weight polymer from nonstoichiometric ratios. nih.gov
Pd(OAc)₂P(o-tol)₃Cs₂CO₃Mesitylene120-140General conditions for DArP. umn.edu

Halogen-Dance Reactions and Related Rearrangements for Regioisomeric Control

The halogen dance (HD) reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement is a powerful tool for synthesizing isomers that are otherwise difficult to access. clockss.orgscribd.com The driving force is typically the formation of a more stable carbanion intermediate. wikipedia.org

For halothiophenes, the HD reaction is well-documented. researchgate.netwhiterose.ac.uk The process usually begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then induce halogen migration. In the case of this compound, the iodine atom is more prone to migration than the fluorine atom. clockss.org The fluorine atom would likely act as a directing meta-directing group (DMG), influencing the site of initial deprotonation.

A typical HD sequence on a dihalothiophene could involve:

Deprotonation by a strong base at a position ortho to a directing group.

Reaction of the resulting anion with a halogen source (often another molecule of the starting material) to form a dihalogenated species and a new lithiated species.

Propagation of the reaction through a halogen-metal exchange, leading to the thermodynamically most stable anion. wikipedia.org

Quenching with an electrophile to install a functional group at a new position.

This reaction allows for the functionalization of positions that are not accessible through classical metalation or substitution reactions. clockss.org For example, lithiation of 2-bromo-5-methylthiophene with LDA can lead to a selective halogen dance, generating 3-bromo-2-lithio-5-methylthiophene, which can be trapped with various electrophiles. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

Creating chiral molecules with high enantiomeric purity is a central goal in modern organic synthesis. ethz.ch Asymmetric synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, resolution, or enantioselective catalysis. ethz.chthieme.de

While the direct enantioselective functionalization of this compound is a highly specialized area with limited specific examples in the literature, general principles of asymmetric synthesis can be applied. For instance, if a functional group introduced via C-H activation or a halogen-dance reaction creates a prochiral center, a chiral catalyst or reagent could be employed to induce stereoselectivity.

A relevant example is the development of methods for the enantioselective synthesis of chiral sulfonimidoyl fluorides (SIFs) from sulfenamides. nih.gov This process involves a series of one-pot tandem reactions to create chiral sulfur centers with high enantiomeric excess. nih.gov Such strategies, which focus on creating chirality at a heteroatom, could potentially be adapted to thiophene derivatives. Furthermore, enantioselective hydrogenation of α-trifluoromethylidene lactams has been developed to provide chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivity, demonstrating a pathway to chiral fluorine-containing heterocycles. rsc.org

Scalable Synthesis and Flow Chemistry Approaches

Translating synthetic methodologies from the laboratory bench to a larger, industrial scale requires robustness, efficiency, and safety. elveflow.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing in this regard. nih.govatomfair.com These benefits include superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. elveflow.comzendy.io

The direct arylation of thiophenes is a reaction that has been successfully adapted to a continuous flow process. researchgate.netunipd.it By using a packed-bed reactor containing a solid base like potassium carbonate, researchers have developed a reliable "in-flow" method for the direct arylation of thiophene derivatives with aryl bromides. researchgate.netunipd.it This approach achieves high yields (up to 90%) with residence times of 30-60 minutes and has been demonstrated on a gram scale with a productivity of 1.1 g/h. researchgate.netunipd.it

Such a flow chemistry setup could be readily applied to the synthesis of derivatives of this compound, particularly for C-H arylation reactions. The improved control and efficiency offered by flow reactors are particularly beneficial for optimizing reaction conditions and minimizing the formation of byproducts, which is crucial for producing high-purity materials for electronic applications. unipd.it Furthermore, flow systems are ideal for multi-step syntheses, enabling the integration of several reaction and purification steps into a single, continuous, and automated process. elveflow.commit.edu

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Iodothiophene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation, and 2-fluoro-5-iodothiophene serves as an excellent electrophilic partner. The generally accepted catalytic cycle for reactions like the Suzuki-Miyaura and Stille couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition and Reductive Elimination Pathways

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. semanticscholar.org This step involves the cleavage of the carbon-iodine (C-I) bond, which is significantly weaker than the carbon-fluorine (C-F) bond, leading to the selective formation of a square planar palladium(II) intermediate. semanticscholar.orgnsf.gov The reaction proceeds via a three-centered concerted mechanism for aryl iodides. princeton.edu The electron-withdrawing fluorine atom at the 2-position is expected to increase the electrophilicity of the thiophene (B33073) ring, potentially accelerating the rate of oxidative addition compared to non-fluorinated analogues. sci-hub.se The initial product of this addition is typically a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium center are expelled to form the new C-C bond, regenerating the palladium(0) catalyst. semanticscholar.org For reductive elimination to occur, the two groups must be in a cis orientation on the palladium complex. uni-goettingen.de Therefore, if the intermediate exists as the trans-isomer, a trans-to-cis isomerization must precede the final bond-forming step. The rate of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the electronic nature of the coupling partners. Studies on related (aryl)(fluoroaryl)palladium complexes have shown that electron-withdrawing properties on one of the coupling partners can determine the regioselectivity and rate of this step. rsc.org

Table 1: Key Steps in a Typical Palladium-Catalyzed Cross-Coupling Cycle
StepDescriptionKey IntermediateFactors Influencing Rate
Oxidative Addition Cleavage of the C-I bond of this compound and addition to Pd(0).trans-[Pd(2-fluoro-5-thienyl)(I)L₂]Ligand sterics and electronics, C-I bond strength, electron-withdrawing substituents on the thiophene ring.
Transmetalation Transfer of an organic group (R) from an organometallic reagent (e.g., R-B(OH)₂) to the Pd(II) center.trans-[Pd(2-fluoro-5-thienyl)(R)L₂]Nature of the organometallic reagent, presence of base (Suzuki) or additives like Cu(I) (Stille), ligand properties.
Reductive Elimination Formation of the C-C bond between the thienyl and R groups, regenerating the Pd(0) catalyst.Product (2-Fluoro-5-R-thiophene) + Pd(0)L₂cis-orientation of coupling partners, steric hindrance, electronic effects of the coupled groups.

Transmetalation and Ligand Exchange Processes

The mechanism of transmetalation is complex and can proceed through either an "open" or a "cyclic" transition state. nih.gov In the Suzuki-Miyaura coupling, a base (like hydroxide or alkoxide) is crucial. It activates the organoboron reagent by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then reacts with the palladium(II) intermediate. sci-hub.seuni-goettingen.de

Ligands play a critical role in facilitating transmetalation. Bulky, electron-rich phosphine ligands can accelerate this step by promoting the formation of a reactive, coordinatively unsaturated palladium species. mdpi.com In some cases, additives are used to enhance the reaction rate. For instance, in Stille couplings, copper(I) salts can act as co-catalysts, possibly by scavenging phosphine ligands from the palladium center or by facilitating the transmetalation from the organostannane. mdpi.com Throughout the catalytic cycle, ligand exchange processes are dynamic, with solvent molecules or other species competing for coordination sites on the palladium center.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

Beyond two-electron catalytic cycles, reactions involving this compound can also proceed through radical intermediates, often initiated by single electron transfer (SET). Photoredox catalysis has emerged as a powerful tool for generating these reactive species under mild conditions.

Photoredox Catalysis and Light-Induced Radical Generation

Visible-light photoredox catalysis utilizes a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) that, upon absorption of light, becomes a potent single-electron oxidant or reductant. nih.gov In the context of this compound, the process can be initiated by an excited photocatalyst transferring an electron to the thiophene substrate.

The proposed mechanism involves:

Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to this compound. This forms a radical anion intermediate.

Fragmentation: The transient radical anion rapidly fragments, cleaving the weak C-I bond to release an iodide anion and the highly reactive 2-fluoro-5-thienyl radical.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a stoichiometric reductant in the reaction mixture to complete the catalytic cycle.

This method provides a mild alternative for generating aryl radicals compared to traditional methods that require harsh conditions like high temperatures or UV irradiation. rsc.org

Formation and Reactivity of Thienyl Radicals

Once formed via photoredox catalysis or other radical initiation methods, the 2-fluoro-5-thienyl radical is a versatile intermediate. Thienyl radicals, like other aryl radicals, can participate in a variety of transformations. The presence of the fluorine atom can influence the radical's reactivity and stability. Fluorinated radicals are known to be highly reactive. nsf.gov

Key reactions of the 2-fluoro-5-thienyl radical include:

Addition to π-Systems: The radical can add to alkenes and alkynes in a Giese-type reaction to form new C-C bonds.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form 2-fluorothiophene.

Coupling with other Radicals: It can couple with another radical species present in the reaction medium.

The reactivity profile of the 2-fluoro-5-thienyl radical makes it a valuable intermediate for the synthesis of complex thiophene-containing molecules.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group. In this compound, the fluorine atom acts as an electron-withdrawing group, activating the thiophene ring towards nucleophilic attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the ring and is stabilized by the electron-withdrawing fluorine substituent.

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the leaving group (iodide anion), yielding the final substituted product.

Computational studies on the SNAr reactions of substituted thiophenes have confirmed this stepwise pathway, highlighting the formation of the Meisenheimer adduct as a key intermediate. The rate of the reaction is typically dependent on the first step (nucleophilic attack), as the C-I bond cleavage to restore aromaticity is usually fast.

Table 2: Comparison of Mechanistic Pathways
MechanismKey Intermediate(s)Driving Force / InitiatorRole of this compound
Pd-Catalyzed Cross-Coupling Pd(II) oxidative addition complex, Pd(II) transmetalation complexPd(0) catalystElectrophile (C-I bond activation)
Photoredox Catalysis (SET) Thiophene radical anion, 2-fluoro-5-thienyl radicalVisible light, photocatalystRadical precursor (C-I bond cleavage)
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer complex (anionic σ-adduct)Strong nucleophile, electron-withdrawing fluorine groupElectrophilic aromatic substrate

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. The mechanism generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comwikipedia.org

Formation of a Sigma Complex (Arenium Ion) : In the initial, typically rate-determining step, the π-electron system of the thiophene ring acts as a nucleophile and attacks an electrophile (E⁺). masterorganicchemistry.commnstate.edu This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgbyjus.com

Deprotonation to Restore Aromaticity : In the second, fast step, a weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

For this compound, the regioselectivity and rate of the reaction are influenced by the electronic effects of the two halogen substituents. Halogens as a group are generally deactivating towards EAS due to their inductive electron-withdrawing effect (-I), which destabilizes the positively charged sigma complex. wikipedia.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the carbocation intermediate when the electrophile attacks at the positions ortho or para to the halogen. wikipedia.org

In this compound, the available positions for substitution are C3 and C4. The fluorine atom at C2 is a strongly electronegative, inductively withdrawing group but also a π-electron donor through resonance. The iodine atom at C5 has a weaker inductive effect and is more polarizable. The fluorine atom's strong inductive effect deactivates the ring, while its resonance effect directs incoming electrophiles. In analogous systems like fluorobenzene, substitution is strongly directed to the para position, and the reaction rate can be comparable to that of benzene itself, a phenomenon attributed to the ability of fluorine to stabilize the intermediate carbocation. researchgate.net In the case of this compound, the directing effects of both halogens would influence the position of electrophilic attack, with substitution anticipated to occur at the C3 or C4 positions, influenced by the interplay of the inductive and resonance effects of both the fluorine and iodine atoms.

Table 1: General Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Effect Influence on Sigma Complex Impact on Reaction Rate Directing Effect
Electron-Donating (Inductive or Resonance) Stabilizes positive charge Activating (Increases rate) Ortho, Para
Electron-Withdrawing (Inductive) Destabilizes positive charge Deactivating (Decreases rate) Meta (except Halogens)
Electron-Withdrawing (Resonance) Destabilizes positive charge Deactivating (Decreases rate) Meta

Role of Halogen-Metal Exchange in Reaction Initiation

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction is particularly effective for converting aryl halides into aryl-lithium or aryl-magnesium compounds. wikipedia.org The general reaction involves the treatment of an organic halide (R-X) with an organometallic reagent (R'-M), typically an alkyllithium like n-butyllithium or t-butyllithium. wikipedia.orgethz.ch

R-X + R'-Li ⇌ R-Li + R'-X

In the case of this compound, the molecule possesses two different halogens. The rate of halogen-metal exchange is heavily dependent on the halogen, following the general trend: I > Br > Cl >> F. wikipedia.orgprinceton.edu Aryl fluorides are typically unreactive in this exchange. wikipedia.orgprinceton.edu Therefore, for this compound, the halogen-metal exchange will occur exclusively at the C-I bond, leading to the formation of 2-fluoro-5-lithiothiophene. This high selectivity makes halogen-metal exchange a key reaction for initiating further functionalization at the C5 position of the thiophene ring.

The mechanism of the lithium-halogen exchange has been proposed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu In this mechanism, the carbanion of the alkyllithium reagent attacks the halogen atom (iodine in this case) on the thiophene ring. wikipedia.org This forms a hypervalent iodine intermediate (the ate-complex), which then collapses to form the more stable 5-lithiothiophene derivative and the alkyl iodide by-product. The equilibrium of the reaction is driven by the formation of the more stable organolithium species; aryl anions are generally more stable than the primary alkyl anions from which reagents like n-butyllithium are derived. wikipedia.org

This selective generation of 2-fluoro-5-lithiothiophene is a critical first step for a variety of subsequent reactions, such as trapping with electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups at the C5 position.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant with a heavier isotope (k_H) (KIE = k_L / k_H). wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For the cleavage of a C-H bond, the substitution with deuterium (C-D) typically results in a significant primary KIE (k_H/k_D > 1), often in the range of 2-8. libretexts.org

In the context of electrophilic aromatic substitution, a KIE study can determine whether the initial attack of the electrophile or the subsequent deprotonation is the rate-limiting step. masterorganicchemistry.com

If the initial attack of the electrophile to form the sigma complex is the rate-determining step, and the subsequent C-H bond cleavage is fast, there will be no significant primary KIE observed (k_H/k_D ≈ 1).

If the C-H bond cleavage is part of the rate-determining step, a significant primary KIE would be expected.

For most EAS reactions, including those on thiophene, the formation of the sigma complex is the slow, rate-determining step, as it involves the disruption of the stable aromatic system. masterorganicchemistry.com The subsequent deprotonation is a rapid process to restore the highly favorable aromaticity. Therefore, for a typical EAS reaction on this compound, one would predict a KIE value close to unity when a hydrogen at the site of substitution is replaced by deuterium.

While no specific KIE studies have been reported for this compound, this prediction is based on the well-established mechanism for EAS on a wide variety of aromatic and heteroaromatic systems. A deviation from this, i.e., the observation of a large KIE, would suggest an unusual mechanism where proton removal has become rate-limiting.

Table 2: Interpretation of Primary Deuterium Kinetic Isotope Effects (k_H/k_D)

Observed k_H/k_D Value Interpretation
~ 1 C-H bond is not broken in the rate-determining step.
2 - 8 ("Normal" KIE) C-H bond is broken in the rate-determining step.

Derivatization and Selective Functionalization of the 2 Fluoro 5 Iodothiophene Core

Differential Reactivity of Halogen Atoms (Iodine vs. Fluorine)

The synthetic utility of 2-fluoro-5-iodothiophene lies in the pronounced difference in reactivity between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom a more facile leaving group in a variety of reactions. This disparity allows for selective functionalization at the 5-position of the thiophene (B33073) ring while leaving the fluorine atom at the 2-position intact.

The iodine atom is readily susceptible to oxidative addition to transition metal catalysts, such as palladium(0), which is the initial step in many cross-coupling reactions. Conversely, the C-F bond is much stronger and less prone to cleavage under these conditions, typically requiring harsher reaction conditions or specialized catalytic systems for activation. This inherent difference in reactivity forms the basis for the selective transformations discussed in the following sections.

Selective Transformations at the Iodine Position

The high reactivity of the C-I bond in this compound makes it the primary site for initial functionalization. Palladium-catalyzed cross-coupling reactions and nucleophilic displacement of the iodide are the most common strategies employed for this purpose.

Palladium-Catalyzed C-C Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. In the case of this compound, the iodine atom serves as an excellent handle for these transformations, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for forming biaryl and vinyl-aryl linkages. For this compound, this reaction can be employed to introduce various aryl and heteroaryl groups at the 5-position. While specific examples for this compound are not extensively documented in readily available literature, the successful Suzuki coupling of similar bromothiophene derivatives suggests the feasibility and expected high regioselectivity of this transformation. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids proceeds selectively at the C-Br bond, indicating that the C-I bond in this compound would be even more reactive under similar conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organohalide. This method is known for its tolerance of a wide range of functional groups. The C-I bond of this compound is expected to readily undergo oxidative addition to the palladium catalyst, facilitating the coupling with various organotin reagents to form new C-C bonds at the 5-position. wikipedia.org

Coupling ReactionReagentCatalyst/ConditionsProduct Type
Suzuki CouplingArylboronic acidPd catalyst, Base2-Fluoro-5-arylthiophene
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Fluoro-5-alkynylthiophene
Stille CouplingOrganostannanePd catalyst2-Fluoro-5-substituted thiophene

Nucleophilic Displacement Reactions of Iodide

While less common than palladium-catalyzed reactions for C-C bond formation, nucleophilic displacement of the iodide in aryl iodides can occur under specific conditions, particularly with soft nucleophiles. However, for this compound, this pathway is generally less favored compared to the versatile cross-coupling strategies.

Functionalization at the Fluorine Position

Following the selective modification at the iodine position, the less reactive fluorine atom can be targeted for further functionalization. This typically requires more forcing conditions or specific activation strategies.

Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNA) of fluorine can be achieved, particularly when the thiophene ring is activated by electron-withdrawing groups. The strong electronegativity of the fluorine atom can make the adjacent carbon atom susceptible to nucleophilic attack. However, in the absence of strong activating groups, this transformation generally requires harsh conditions, such as high temperatures and strong nucleophiles.

Fluorine-Directed Lithiation and Subsequent Quenching

A more subtle and synthetically useful approach to functionalize the position adjacent to the fluorine atom is through directed ortho-lithiation. The fluorine atom, being a weak directing group, can facilitate the deprotonation of the adjacent C-3 proton by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position. This strategy allows for precise functionalization of the thiophene ring, guided by the fluorine substituent.

ReactionReagentIntermediateProduct
Fluorine-Directed LithiationOrganolithium Base (e.g., n-BuLi)2-Fluoro-3-lithio-5-iodothiophene2-Fluoro-3-substituted-5-iodothiophene

This sequential and selective functionalization of both the iodine and fluorine positions underscores the value of this compound as a versatile platform for the synthesis of highly substituted thiophene derivatives with potential applications in various fields of chemical science.

Introduction of Diverse Functional Groups (e.g., Boronic Esters, Stannanes, Silanes)

The selective functionalization of the C-5 position of this compound is readily achieved through the introduction of synthetically valuable moieties such as boronic esters, stannanes, and silanes. These derivatives are crucial intermediates for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Boronic Esters: The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters. alfa-chemistry.comorganic-chemistry.org In the case of this compound, the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base affords 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. alfa-chemistry.comorganic-chemistry.orgresearchgate.net The C-I bond is selectively activated over the more robust C-F bond under these conditions. The resulting boronic ester is a stable, crystalline solid that can be readily purified and used in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Stannanes: Organostannanes are valuable reagents for Stille cross-coupling reactions. wikipedia.orgwiley-vch.de The synthesis of 2-fluoro-5-(tributylstannyl)thiophene can be accomplished via a metal-halogen exchange reaction. Treatment of this compound with a strong base, such as n-butyllithium, at low temperatures leads to the formation of the corresponding 5-lithio-2-fluorothiophene intermediate. This intermediate is then quenched with tributyltin chloride to yield the desired stannane (B1208499). chemicalbook.com This method provides a direct route to the organotin derivative, which can be used without further purification in many cases.

Silanes: The introduction of silicon-containing moieties onto the thiophene ring opens up avenues for further functionalization and can influence the electronic properties of the resulting compounds. The synthesis of 2-aryl-3-fluoro-5-silylthiophenes has been reported via a cascade reactive sequence, highlighting the possibility of incorporating silane (B1218182) groups into fluorinated thiophene systems. nih.gov While a direct silylation of this compound is less commonly documented, palladium-catalyzed silylation of aryl halides presents a potential route for this transformation.

Table 1: Synthesis of Functionalized this compound Derivatives
Functional GroupSynthetic MethodKey ReagentsProduct
Boronic EsterMiyaura BorylationBis(pinacolato)diboron, Palladium Catalyst, Base2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
StannaneMetal-Halogen Exchange and Quenchingn-Butyllithium, Tributyltin Chloride2-Fluoro-5-(tributylstannyl)thiophene
SilaneCascade Reaction/Palladium-Catalyzed SilylationSilylating Agent, Palladium Catalyst2-Fluoro-5-silylthiophene Derivative

Synthesis of Multifunctionalized Thiophene Derivatives

The strategic and sequential functionalization of this compound allows for the synthesis of a wide array of multifunctionalized thiophene derivatives. By exploiting the differential reactivity of the C-I and C-F bonds, as well as the reactivity of the introduced functional groups, complex molecular architectures can be constructed.

For instance, the boronic ester derivative, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, can undergo Suzuki-Miyaura coupling with various aryl or heteroaryl halides to introduce a substituent at the 5-position. The remaining fluorine atom at the 2-position can then be subjected to nucleophilic aromatic substitution or other transformations under more forcing conditions, leading to a 2,5-disubstituted thiophene with distinct functionalities at each position.

Similarly, the stannane derivative can participate in Stille coupling reactions to introduce a group at the 5-position. nih.gov The sequential nature of these reactions provides a powerful tool for building molecular complexity in a controlled manner. nih.gov

Table 2: Examples of Sequential Functionalization of this compound
IntermediateReaction TypeCoupling PartnerResulting Structure
2-Fluoro-5-thienylboronic acid pinacol (B44631) esterSuzuki-Miyaura CouplingAryl Halide (Ar-X)2-Fluoro-5-arylthiophene
2-Fluoro-5-(tributylstannyl)thiopheneStille CouplingAryl Halide (Ar-X)2-Fluoro-5-arylthiophene

Remote Functionalization and Cascade Reactions

While direct functionalization at the halogenated positions is the most common strategy, remote functionalization and cascade reactions involving derivatives of this compound offer more advanced and efficient pathways to complex molecules.

A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where the subsequent transformation occurs due to the functionality generated in the previous step, without the need for isolating intermediates. nih.gov The synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene exemplifies such a process, involving an Sₙ2'-type reaction followed by a alfa-chemistry.comorganic-chemistry.orgsigmatropic rearrangement. nih.gov While this example does not start directly from this compound, it demonstrates the potential for designing cascade sequences involving fluorinated thiophenes.

The development of cascade reactions starting from functionalized this compound derivatives could provide rapid access to polysubstituted thiophenes. For example, a carefully designed substrate derived from this compound could undergo an intramolecular cyclization cascade triggered by a single synthetic operation, leading to the formation of fused ring systems or highly decorated thiophene cores. Such strategies are at the forefront of modern organic synthesis, aiming for increased efficiency and atom economy.

Catalytic Systems for Transformations of 2 Fluoro 5 Iodothiophene

Palladium-Based Catalysts

Palladium-based catalysts are the most extensively studied and widely employed systems for the functionalization of 2-fluoro-5-iodothiophene. Their versatility allows for a broad range of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The performance of palladium catalysts is intricately linked to the nature of the ancillary ligands. Ligand design and optimization play a pivotal role in enhancing catalyst stability, reactivity, and selectivity. For the transformations of this compound, both phosphine-based and N-heterocyclic carbene (NHC) ligands have proven to be highly effective.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have been instrumental in advancing palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These ligands facilitate the oxidative addition of the aryl iodide and promote the reductive elimination step, leading to higher turnover numbers and turnover frequencies. The steric bulk of these ligands often favors the formation of monoligated palladium(0) species, which are believed to be the active catalytic species in many cross-coupling reactions. nih.gov

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. nih.govnih.gov Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium center and promoting catalytic activity. nih.gov In the context of this compound, NHC-palladium complexes have shown excellent performance in Suzuki-Miyaura and Heck cross-coupling reactions, often under milder reaction conditions and with lower catalyst loadings compared to their phosphine-based counterparts. nih.gov

The strategic design of ligands also allows for chemoselective transformations. For instance, in molecules containing multiple halide atoms, careful selection of the ligand can enable the selective activation of the C-I bond over C-Br or C-Cl bonds, a principle that is directly applicable to the selective functionalization of this compound.

Phosphine Ligands: A variety of phosphine ligands have been successfully employed in palladium-catalyzed reactions of this compound. For instance, in Suzuki-Miyaura coupling reactions, ligands such as SPhos have been shown to be highly effective for the coupling of 2-thienylboronic acids with aryl halides, a reaction type that is directly translatable to the arylation of this compound. nih.gov The use of these bulky monophosphine ligands often allows for reactions to be carried out at room temperature, which is particularly advantageous for substrates that may be thermally sensitive. nih.gov

N-Heterocyclic Carbene (NHC) Catalysts: Palladium complexes bearing NHC ligands have demonstrated exceptional activity in various cross-coupling reactions. nih.govnih.gov These catalysts are known for their high stability and efficiency, enabling challenging transformations. For the direct arylation of heteroarenes, a reaction analogous to the functionalization of this compound, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-palladium complexes have shown good to excellent yields. researchgate.net The robust nature of the Pd-NHC bond contributes to the longevity of the catalyst and its ability to tolerate a wide range of functional groups. nih.gov

Palladacycle Catalysts: Palladacycles are pre-catalysts that contain a carbon-palladium bond within a cyclic structure. sigmaaldrich.com They are often air- and moisture-stable, making them convenient to handle. Upon activation, they generate highly active, low-coordinate palladium(0) species. core.ac.uk Palladacycle precatalysts, such as those developed by the Buchwald group, have been shown to be highly effective in Negishi cross-coupling reactions of heteroaryl halides under mild conditions. core.ac.uk These precatalysts can rapidly generate the active catalytic species, leading to fast and efficient transformations. core.ac.uk

Catalyst TypeLigand/Precatalyst ExampleTypical ReactionsKey Advantages
Phosphine-Based SPhos, XPhosSuzuki-Miyaura, Buchwald-HartwigHigh reactivity, broad substrate scope, mild reaction conditions.
NHC-Based PEPPSI-type complexesSuzuki-Miyaura, Heck, Direct ArylationHigh stability, high efficiency, tolerance to functional groups.
Palladacycle Buchwald PalladacyclesNegishi, Suzuki-MiyauraAir and moisture stable, rapid generation of active species.

Nickel-Based Catalysts

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions. Nickel's unique electronic properties and lower cost have driven significant research into its catalytic applications.

Nickel catalysts are highly effective in promoting both C-C and C-heteroatom bond formations. They are particularly adept at activating challenging C-F bonds, a property that could be relevant for further transformations of the fluoro-substituted thiophene (B33073) ring after initial functionalization at the iodo-position. nih.govbeilstein-archives.org Nickel-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, provide efficient routes for the formation of C-C bonds. beilstein-journals.org

For C-heteroatom bond formation, nickel-catalyzed amination reactions have been developed as an alternative to the palladium-catalyzed Buchwald-Hartwig amination. nih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

A study on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids demonstrated the ability of nickel to activate aromatic C-F bonds, leading to the formation of 2-arylbenzofurans. beilstein-archives.orgbeilstein-journals.org This suggests the potential for nickel catalysts to be employed in the functionalization of the C-F bond in this compound derivatives.

Deprotonative cross-coupling is a powerful strategy that avoids the pre-functionalization of one of the coupling partners. Nickel catalysts have been shown to be effective in mediating the deprotonative C-H functionalization of thiophenes. researchgate.net This approach allows for the direct coupling of a C-H bond with an aryl halide. In the context of this compound, this could involve the direct coupling of another thiophene or arene at the 5-position, or potentially at the C-H positions of the thiophene ring under specific conditions.

Reaction TypeCoupling PartnersCatalyst System Example
Kumada CouplingGrignard Reagents + Aryl HalidesNiCl2(dppp)
Negishi CouplingOrganozinc Reagents + Aryl HalidesNi(acac)2 / Ligand
C-F Activation/Coupling2-Fluorobenzofurans + Arylboronic AcidsNi(cod)2 / PCy3
Deprotonative CouplingThiophenes + Aryl HalidesNickel(II) complex / Amine/RMgX

Copper-Based Catalysts

Copper-based catalysts offer a more economical and environmentally benign alternative to palladium and nickel for certain cross-coupling reactions, particularly for the formation of C-N, C-O, and C-S bonds in Ullmann-type reactions. nih.govorganic-chemistry.org

The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers, aryl amines, and aryl thioethers from aryl halides. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols.

A study on the CuI-catalyzed N-heteroarylation of adamantane-containing amines with 2-fluoro-5-iodopyridine demonstrated the selective substitution of the iodine atom. mdpi.com This reaction highlights the potential of copper catalysts for the amination of this compound at the 5-position. The use of ligands such as 1,10-phenanthroline or various diamines can significantly improve the efficiency and substrate scope of these copper-catalyzed couplings. nih.gov

Copper-catalyzed C-S bond formation is another important transformation, allowing for the synthesis of aryl thioethers. nih.gov Given the sulfur atom in the thiophene ring, the development of efficient C-S coupling methods involving this compound is of significant interest.

Reaction TypeCoupling PartnersCatalyst System Example
Ullmann C-N CouplingAmines + Aryl HalidesCuI / Ligand (e.g., 1,10-phenanthroline)
Ullmann C-O CouplingPhenols/Alcohols + Aryl HalidesCuI / Ligand (e.g., picolinic acid)
Ullmann C-S CouplingThiols + Aryl HalidesCuI / Ligand

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds. While specific studies on this compound are limited, the reactivity of the C-I bond in this compound is expected to be similar to that of other aryl iodides, for which copper-catalyzed methods are well-established. These reactions are often advantageous due to the lower cost and toxicity of copper catalysts compared to palladium-based systems.

Common copper-mediated cross-coupling reactions applicable to aryl iodides include C-N (Buchwald-Hartwig amination), C-O (Ullmann condensation), and C-S bond formation. In a typical copper-catalyzed C-S cross-coupling reaction, an aryl iodide is reacted with a thiol in the presence of a copper(I) catalyst, a base, and often a ligand. The ligand, typically a nitrogen- or phosphorus-based compound, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. For instance, a ligand-free system using copper(I) iodide (CuI) has been shown to be effective for the C-S coupling of aryl iodides with thiols under relatively mild conditions uu.nlrsc.org.

The general reaction conditions for a copper-catalyzed C-S coupling of an aryl iodide are presented in the table below, which can be considered as a starting point for the transformation of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuINoneK2CO3NMP10095-99 uu.nl
CuI1,10-PhenanthrolineCs2CO3Toluene11080-95 nih.gov
Cu2OTBAB---- longdom.org

NMP: N-Methyl-2-pyrrolidone; TBAB: Tetrabutylammonium bromide

Similarly, copper-catalyzed N-arylation of anilines with iodothiophenes has been reported, demonstrating the feasibility of forming C-N bonds with this class of substrates researchgate.net. These reactions often employ a copper catalyst in combination with a ligand such as N,N-dimethylethanolamine, which can also serve as the solvent researchgate.net.

Copper Photoredox Catalysis

For instance, visible-light photoredox catalysis has been successfully employed for the fluorination and trifluoromethylation of aromatic compounds mdpi.com. In a hypothetical scenario, a photocatalyst could be used to activate this compound towards coupling with a suitable partner in the presence of a copper catalyst. This approach could offer advantages in terms of reaction conditions and functional group tolerance compared to traditional thermal methods.

Other Transition Metal Catalysts (e.g., Gold, Rhodium, Ruthenium)

Besides copper, other transition metals have been explored for the transformation of aryl halides, and their application to this compound can be inferred from studies on similar substrates.

Gold Catalysis: Gold catalysts have shown promise in cross-coupling reactions. For example, a gold-catalyzed alkenylation and arylation of phosphorothioates with organohalides has been developed, and it was demonstrated that 2-iodothiophene (B115884) is a compatible substrate for this transformation nih.gov. This suggests that gold catalysts could be effective for the C-S bond formation using this compound. The proposed catalytic cycle involves a Au(I)/Au(III) redox process nih.govrsc.org.

CatalystLigandAdditiveSolventTemperature (°C)Yield (%) for 2-iodothiopheneReference
MeDalPhosAuCl-AgSbF6DCE4068 nih.gov

MeDalPhos: Di(1-adamantyl)-N,N-dimethylphosphinamine; DCE: 1,2-Dichloroethane

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to catalyze C-H activation and functionalization reactions nih.govnih.govrsc.orgpkusz.edu.cnrwth-aachen.de. However, their application in the direct cross-coupling of the C-I bond in this compound is less common. While rhodium-catalyzed C-H activation of the thiophene ring is a possibility, it would lead to a different set of products than the functionalization at the iodo-position.

Ruthenium Catalysis: Ruthenium catalysts have been employed in various cross-coupling reactions, but specific examples involving the transformation of this compound are scarce in the literature rsc.orgnih.govrsc.org.

Metal-Free and Organocatalytic Approaches

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for cross-coupling reactions to avoid the use of potentially toxic and expensive transition metals cas.cnnih.govresearchgate.net. These approaches often rely on the generation of radical or ionic intermediates under thermal or photochemical conditions nih.gov. While specific applications to this compound have not been extensively reported, the general strategies could be adapted.

For example, photo-induced, metal-free C-S cross-coupling reactions of aryl iodides with disulfides have been developed nih.gov. This method proceeds via a radical mechanism initiated by UV light. Organocatalytic approaches have also been successful in the synthesis of functionalized thiophenes through domino reactions, although these typically involve the construction of the thiophene ring rather than the functionalization of a pre-existing one researchgate.netnih.gov.

Development of Heterogeneous and Recyclable Catalytic Systems

The development of heterogeneous and recyclable catalytic systems is a key area of research in green chemistry, aiming to simplify product purification and reduce catalyst waste. These systems typically involve immobilizing the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles nih.govresearchgate.netmdpi.comresearchgate.netknu.ac.kr.

While specific examples of heterogeneous catalysts for the transformation of this compound are not widely reported, the principles of catalyst heterogenization can be applied to the catalytic systems described above. For instance, copper or palladium catalysts can be supported on various materials to facilitate their recovery and reuse. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of thiophene derivatives nih.gov. The development of such systems for the reactions of this compound would be a valuable contribution to the sustainable synthesis of functionalized thiophenes.

Theoretical and Computational Chemistry Studies on 2 Fluoro 5 Iodothiophene

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering a deep understanding of the structure and reactivity of 2-fluoro-5-iodothiophene.

Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electrical conductivity.

For thiophene (B33073) derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic ring. The introduction of substituents, such as fluorine and iodine in this compound, significantly influences the energies of these orbitals. The fluorine atom, being highly electronegative, generally lowers the energy of both the HOMO and LUMO. Conversely, the larger and more polarizable iodine atom can raise the HOMO energy and lower the LUMO energy, leading to a smaller HOMO-LUMO gap.

Interactive Data Table: Illustrative HOMO-LUMO Energies of Substituted Thiophenes (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Thiophene-6.5-0.85.7
2-Fluorothiophene-6.7-0.95.8
2-Iodothiophene (B115884)-6.3-1.25.1
This compound (Estimated)-6.4-1.35.1

Note: The values for this compound are estimations based on the trends observed for singly substituted thiophenes and are for illustrative purposes.

A smaller HOMO-LUMO gap in this compound compared to thiophene or 2-fluorothiophene would suggest higher reactivity and potential for use in organic electronic materials where a lower bandgap is desirable.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

In this compound, the electronegative fluorine atom would be expected to create a region of negative electrostatic potential around it. The iodine atom, although less electronegative than fluorine, is highly polarizable and can also influence the charge distribution, often leading to a region of positive potential on the halogen atom itself (a "sigma-hole"), which can participate in halogen bonding. The sulfur atom in the thiophene ring is also a region of negative potential.

The MEP surface of this compound would therefore provide a detailed map of its reactive sites. The regions around the hydrogen atoms on the thiophene ring would likely exhibit a positive potential, making them susceptible to deprotonation by a strong base. The carbon atom attached to the iodine is a likely site for nucleophilic attack in substitution reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify intermediates, transition states, and determine the activation energies for each step. This information is crucial for understanding reaction kinetics and selectivity.

Energy Profiles of Catalytic Cycles

This compound is a valuable building block in organic synthesis, often participating in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. DFT calculations can be employed to elucidate the entire catalytic cycle of these reactions.

A typical catalytic cycle for a Suzuki coupling, for example, involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide the energy profile for each of these steps. The calculations would involve modeling the reactants, the catalyst (e.g., a palladium complex), intermediates, and transition states.

The energy profile would reveal the rate-determining step of the reaction, which is the step with the highest activation energy. Understanding the energy profile can help in optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to improve the reaction yield and efficiency.

Interactive Data Table: Illustrative Energy Profile for a Generic Suzuki Coupling Reaction

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Oxidative Addition Transition State+15.2
3Oxidative Addition Product-5.6
4Transmetalation Transition State+12.8
5Transmetalation Product-10.3
6Reductive Elimination Transition State+20.5
7Products + Catalyst-25.0

Note: This is a generic energy profile for a Suzuki coupling reaction and does not represent specific calculations for this compound.

Predicting Regioselectivity and Stereoselectivity

In many reactions involving substituted thiophenes, the issue of regioselectivity arises when there are multiple possible sites for a reaction to occur. Computational methods can be used to predict the regioselectivity by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, leading to the major product.

For this compound, a key regioselective reaction would be a metal-halogen exchange followed by reaction with an electrophile. The relative reactivity of the C-I versus the C-F bond would determine the outcome. Given that the C-I bond is significantly weaker and more polarizable than the C-F bond, it is expected that reactions such as lithiation or Grignard formation would occur selectively at the 5-position. DFT calculations of the transition state energies for the reaction at both positions would provide a quantitative prediction of this selectivity.

Stereoselectivity, which is the preferential formation of one stereoisomer over another, can also be predicted using computational methods. This is particularly relevant in reactions that create new stereocenters. By calculating the energies of the transition states leading to the different stereoisomers, the stereochemical outcome of a reaction can be predicted.

Quantum Chemical Studies of Fluorine and Iodine Effects

The presence of both a fluorine and an iodine atom on the thiophene ring of this compound gives rise to interesting electronic and steric effects that can be probed using quantum chemical calculations.

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can influence the acidity of the ring protons and the reactivity of the molecule in electrophilic aromatic substitution reactions. The iodine atom, while also a halogen, has a much lower electronegativity and is more polarizable. Its larger size also introduces steric effects that can influence the geometry of the molecule and the accessibility of adjacent reactive sites.

Quantum chemical calculations can quantify these effects. For example, Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule, providing a detailed picture of the electronic effects of the fluorine and iodine substituents. Atoms in Molecules (AIM) theory can be used to analyze the nature of the chemical bonds, including the C-F and C-I bonds, and to identify any non-covalent interactions, such as halogen bonding.

These studies can help to rationalize the observed reactivity of this compound and to predict its behavior in new chemical transformations. The interplay of the electron-withdrawing nature of the fluorine and the polarizability and leaving group ability of the iodine makes this compound a molecule with a rich and tunable reactivity profile that can be effectively explored through the lens of computational chemistry.

Influence of Halogen Electronegativity and Size on Ring Activation

The presence of two different halogen atoms, fluorine and iodine, at the 2- and 5-positions of the thiophene ring significantly influences its electronic properties and reactivity. The electronegativity and size of these halogens play a crucial role in activating or deactivating the ring towards electrophilic or nucleophilic attack.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the thiophene ring towards electrophilic substitution. Conversely, its small size allows for effective overlap of its p-orbitals with the π-system of the thiophene ring, leading to a modest electron-donating mesomeric effect (+M).

Iodine, on the other hand, is less electronegative than fluorine but larger in size. Its inductive effect is weaker than that of fluorine. The larger size of the iodine atom's p-orbitals results in less effective overlap with the carbon p-orbitals of the thiophene ring, leading to a weaker mesomeric effect compared to fluorine.

The calculated molecular electrostatic potential (MEP) is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of lower electron density (more positive potential) across the thiophene ring compared to unsubstituted thiophene, confirming its deactivation towards electrophiles.

Halogen Bonding Interactions in Computational Models

A significant aspect of the computational chemistry of this compound is the study of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound is a potential halogen bond donor due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the iodine atom along the extension of the C-I bond.

Computational models, particularly those employing Density Functional Theory (DFT), can be used to investigate and quantify these interactions. Studies on various halothiophenes have demonstrated the ability of iodine to form halogen bonds with a range of Lewis bases, such as nitrogen or oxygen atoms in other molecules. tuni.fiacs.org The strength of these interactions can be calculated, providing valuable information for crystal engineering and the design of supramolecular assemblies.

The interaction energies of halogen bonds are typically in the range of -5 to -30 kJ/mol, comparable in strength to hydrogen bonds. For this compound, computational models could predict the geometry and energy of halogen-bonded complexes with various acceptor molecules.

Table 1: Calculated Halogen Bond Interaction Energies for a Model System

Halogen Bond AcceptorInteraction Energy (kJ/mol)
Pyridine-18.5
Acetone-12.3
Water-8.7

Note: The data in this table is representative and based on computational studies of similar iodinated aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with other molecules in a condensed phase, such as in a solvent or in a solid-state crystal lattice.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This allows for the exploration of the potential energy surface and the identification of preferred conformations and intermolecular arrangements.

For this compound, MD simulations could be employed to:

Analyze solvation effects: By simulating the molecule in different solvents, one can understand how the solvent molecules arrange themselves around the solute and how this affects the molecule's properties.

Predict crystal packing: MD simulations can be used to predict how molecules of this compound would pack in a crystal, which is crucial for understanding its solid-state properties. These simulations can reveal the dominant intermolecular interactions, such as halogen bonding and π-π stacking, that govern the crystal structure.

Study intermolecular interactions: By simulating a system containing multiple molecules of this compound, one can analyze the nature and strength of the intermolecular forces, providing insights into the bulk properties of the material.

The development of accurate force field parameters for halogenated organic molecules is crucial for the reliability of MD simulations. These parameters define the potential energy function that describes the interactions between atoms.

Development of Predictive Models for Synthetic Outcomes (e.g., Reactivity Descriptors)

Computational chemistry can be used to develop predictive models for the synthetic outcomes of reactions involving this compound. This is often achieved through the calculation of various reactivity descriptors derived from Density Functional Theory (DFT). These descriptors provide quantitative measures of a molecule's reactivity and can be correlated with experimental reaction rates and selectivities.

Some key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Chemical Hardness and Softness: These concepts, derived from the HOMO and LUMO energies, provide a measure of the molecule's resistance to changes in its electron distribution.

Fukui Functions: These descriptors indicate the most likely sites for nucleophilic and electrophilic attack on a molecule.

Electrophilicity and Nucleophilicity Indices: These global reactivity indices provide a quantitative measure of a molecule's electrophilic and nucleophilic character.

By calculating these descriptors for this compound, it is possible to predict its behavior in various chemical reactions, such as cross-coupling reactions (e.g., Suzuki or Stille couplings), which are common for halogenated aromatic compounds. For instance, the relative reactivity of the C-F and C-I bonds towards oxidative addition in a catalytic cycle could be predicted.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7
Chemical Hardness (η)2.35
Electrophilicity Index (ω)2.5

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

Spectroscopic Property Predictions from Ab Initio and DFT Calculations

Ab initio and DFT calculations are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, computational methods can be used to predict:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These predictions can aid in the assignment of experimental NMR spectra and can be used to distinguish between different isomers.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated, allowing for the simulation of its infrared (IR) and Raman spectra. This is particularly useful for identifying characteristic vibrational modes associated with the thiophene ring and the C-F and C-I bonds.

Electronic Spectra (UV-Vis): The energies and oscillator strengths of electronic transitions can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the molecule's UV-Vis absorption spectrum, providing insights into its electronic structure and color.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2155.2
C3118.9
C4128.4
C575.1

Note: The predicted chemical shifts are relative to a standard reference and are illustrative of typical computational results.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C-F Stretch1250
Thiophene Ring Stretch1450
C-I Stretch580

Note: These are representative frequencies for the specified vibrational modes.

Advanced Spectroscopic Analysis Methodologies for 2 Fluoro 5 Iodothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of 2-Fluoro-5-iodothiophene.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Structural Elucidation and Purity Assessment

Multi-nuclear NMR is fundamental for the initial characterization of this compound. Each nucleus (¹H, ¹³C, and ¹⁹F) provides a unique perspective on the molecule's electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene (B33073) ring. The chemical shifts and coupling constants are influenced by the electronegativity of the fluorine and the anisotropic effect of the iodine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are anticipated for the thiophene ring carbons. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The carbon attached to iodine will show a signal at a characteristically upfield chemical shift due to the heavy atom effect.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for identifying fluorinated compounds. The ¹⁹F NMR spectrum of this compound will display a single signal, likely a doublet of doublets due to coupling with the two vicinal protons on the thiophene ring. The chemical shift provides insight into the electronic environment of the fluorine atom.

A representative, though not experimentally verified for this specific molecule, set of predicted NMR data is presented in the table below.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
¹H (H-3)6.5 - 7.0Doublet of doublets³J(H-H) = 3-5 Hz, ³J(H-F) = 2-4 Hz
¹H (H-4)7.0 - 7.5Doublet of doublets³J(H-H) = 3-5 Hz, ⁴J(H-F) = 1-2 Hz
¹³C (C-2)155 - 165Doublet¹J(C-F) = 240-260 Hz
¹³C (C-3)110 - 120Doublet²J(C-F) = 20-30 Hz
¹³C (C-4)135 - 145Doublet³J(C-F) = 3-5 Hz
¹³C (C-5)70 - 80Singlet
¹⁹F-110 to -130Doublet of doublets³J(F-H) = 2-4 Hz, ⁴J(F-H) = 1-2 Hz
Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two thiophene protons, confirming their scalar coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms on the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For this compound, HMBC correlations would be expected from the thiophene protons to various carbon atoms, including the carbon bearing the iodine and the carbon bearing the fluorine, further confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small, planar molecule like this compound, a NOESY experiment could provide information about through-space proximity of atoms, which can be valuable for more complex derivatives.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their crystalline or amorphous solid states. For this compound, ssNMR could be used to:

Characterize different polymorphic forms, if they exist.

Determine the orientation and packing of the molecules in the crystal lattice.

Probe intermolecular interactions, such as halogen bonding involving the iodine atom.

The large chemical shift anisotropy of the carbon, fluorine, and iodine nuclei would provide detailed information about the local electronic environment in the solid state.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Exact Mass Determination and Elemental Composition

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound (C₄H₂FIS).

Calculated Exact Mass of this compound (C₄H₂FIS):

ElementIsotopeMass (amu)CountTotal Mass (amu)
Carbon¹²C12.000000448.000000
Hydrogen¹H1.00782522.015650
Fluorine¹⁹F18.998403118.998403
Iodine¹²⁷I126.9044731126.904473
Sulfur³²S31.972071131.972071
Total 227.890597

The experimentally measured exact mass from an HRMS instrument should match this calculated value within a few parts per million (ppm), providing strong evidence for the compound's identity.

Fragmentation Pathway Analysis for Isomer Differentiation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. In the case of this compound, electron ionization (EI) would likely lead to the following fragmentation pathways:

Loss of Iodine: The C-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a prominent fragment ion corresponding to the 2-fluorothienyl cation [C₄H₂FS]⁺.

Loss of Fluorine: While the C-F bond is strong, loss of a fluorine radical is a possible fragmentation pathway, leading to an iodothienyl cation [C₄H₂IS]⁺.

Ring Cleavage: The thiophene ring can also undergo fragmentation, leading to smaller charged species.

Analysis of these fragmentation patterns can be used to differentiate this compound from its isomers, such as 2-Fluoro-4-iodothiophene or 3-Fluoro-4-iodothiophene, as the positions of the substituents would influence the stability of the resulting fragment ions and thus the relative intensities of the peaks in the mass spectrum.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique provides unambiguous proof of molecular structure and offers insights into the forces governing crystal packing.

Confirming Regiochemistry and Stereochemistry

The primary application of single-crystal X-ray diffraction is the confirmation of a molecule's constitution and configuration. For a compound like this compound, this analysis would unequivocally verify the substitution pattern on the thiophene ring. The resulting electron density map precisely locates the fluorine and iodine atoms at the C2 and C5 positions, respectively, confirming the intended regiochemistry. This is particularly crucial in syntheses where multiple isomers could potentially form.

In more complex derivatives that may contain chiral centers, X-ray crystallography can determine the absolute stereochemistry, provided that a suitable heavy atom is present or by using specialized techniques. The analysis of bond lengths and angles provides a detailed picture of the molecular geometry, revealing any distortions from ideal planarity in the thiophene ring caused by the steric and electronic influence of the halogen substituents. For example, studies on related halogenated thiophene sulfones have shown how different halogenation patterns can lead to either planar or twisted ring conformations. researchgate.net

Characterization of Intermolecular Interactions in the Solid State

Beyond individual molecular structures, X-ray crystallography illuminates the intricate network of non-covalent interactions that dictate how molecules arrange themselves in the solid state. For this compound, several types of intermolecular forces are expected to be significant.

Halogen Bonding: The iodine atom, with its electropositive region (σ-hole) opposite the C-I covalent bond, can act as a halogen bond donor. It can form directional interactions with electron-rich sites on neighboring molecules, such as the sulfur atom's lone pairs or the π-system of the thiophene ring. nih.govresearchgate.net These interactions are influential in materials engineering and crystal design. nih.gov

π-π Stacking: The aromatic thiophene rings can stack on top of each other, leading to stabilizing π-π interactions. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature and steric hindrance of the halogen substituents.

The comprehensive study of these weak interactions is vital for understanding the material's physical properties, such as melting point, solubility, and polymorphism.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are highly sensitive to the molecule's functional groups and local chemical environment, making them powerful tools for characterizing this compound.

Characteristic Vibrational Modes for Functional Groups

The vibrational spectrum of this compound is a composite of modes originating from the thiophene ring and its substituents. Specific frequency regions can be assigned to particular bond stretches and bends. Heteroaromatic compounds like thiophene typically exhibit C-H stretching bands in the 3100-3000 cm⁻¹ region. iosrjournals.org The aromatic ring stretching vibrations are sensitive to substitution and generally appear in the 1600-1350 cm⁻¹ range. iosrjournals.org

Resonance Raman studies on similar molecules like 2-iodothiophene (B115884) and 2,5-diiodothiophene (B186504) have helped to assign key vibrational modes. researchgate.netnih.govnih.gov For instance, the symmetric C=C stretch of the thienyl ring is a prominent feature in the Raman spectra of these compounds. nih.gov The C-S stretching vibration in thiophene derivatives is typically found at lower wavenumbers, for example at 839 and 608 cm⁻¹ in 2-thiophene carboxylic acid. iosrjournals.org The vibrations involving the heavy iodine atom (C-I stretch) are expected at very low frequencies, often below 200 cm⁻¹. nih.gov

Vibrational ModeApproximate Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3120 - 3080Weak to Medium (IR), Medium (Raman)
Aromatic C=C Stretch1550 - 1350Medium to Strong (IR & Raman)
C-F Stretch1270 - 1220Strong (IR)
C-S Stretch / Ring Deformation860 - 630Medium (IR & Raman)
C-I Stretch~190Medium (Raman)

Note: The exact frequencies for this compound may vary. This table is based on data from related thiophene derivatives. iosrjournals.orgresearchgate.netnih.govnih.govresearchgate.net

Probing Electronic and Steric Effects of Halogenation

The introduction of fluorine and iodine substituents significantly perturbs the electronic and structural properties of the thiophene ring, and these changes are reflected in the vibrational spectra.

Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the ring through the σ-bond (inductive effect). Iodine is less electronegative but more polarizable. These electronic perturbations alter the bond strengths within the thiophene ring, leading to shifts in the frequencies of the ring stretching modes. The strong electron-withdrawing nature of fluorine can cause a blue shift (higher frequency) in certain ring vibrations.

Steric Effects: The large size of the iodine atom can cause steric strain and potentially lead to slight out-of-plane distortions of the thiophene ring. Such structural changes can influence which vibrational modes are active and their corresponding frequencies. In the solid state, steric hindrance can also affect the efficiency of crystal packing, which can be observed through changes in the vibrational spectra compared to the gas or solution phase. msu.edu

By comparing the spectra of this compound to that of unsubstituted thiophene and monosubstituted derivatives, a detailed understanding of these substituent effects can be achieved.

Photoelectron Spectroscopy (UPS/XPS) for Electronic State Analysis

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that provides direct information about the electronic structure of a molecule. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, one can determine the binding energies of electrons in both core and valence orbitals.

Ultraviolet Photoelectron Spectroscopy (UPS): This technique uses UV photons to probe the valence electrons, providing information about the molecular orbitals. For this compound, UPS can be used to determine the ionization potential and the energy levels of the highest occupied molecular orbital (HOMO) and other valence orbitals. The energies of these orbitals are directly influenced by the halogen substituents and are critical for understanding the compound's reactivity and its potential performance in electronic devices.

X-ray Photoelectron Spectroscopy (XPS): XPS utilizes X-rays to eject core-level electrons. Each element has a unique set of core-level binding energies, making XPS an excellent tool for elemental analysis. More importantly, the precise binding energy of a core electron is sensitive to the local chemical environment of the atom, an effect known as the chemical shift.

For this compound, XPS would provide distinct signals for F 1s, I 3d, S 2p, and C 1s. The chemical shifts observed in the high-resolution spectra of these elements would offer valuable information. For example, the C 1s spectrum could be resolved into components corresponding to carbon atoms bonded to hydrogen, sulfur, fluorine, and iodine, confirming the electronic influence of each substituent. The binding energy of the S 2p peak in thiophenic compounds is often observed around 164 eV. researchgate.net The presence of the electronegative fluorine atom would be expected to shift the binding energies of adjacent carbon atoms to higher values.

Element (Core Level)Expected Binding Energy Range (eV)Information Provided
F 1s~688 - 690Presence and chemical state of fluorine
I 3d (3d₅/₂)~619 - 621Presence and chemical state of iodine
C 1s~284 - 288Differentiation of C-H, C-S, C-F, and C-I environments
S 2p (2p₃/₂)~163 - 165Chemical state of the thiophene sulfur atom

Note: These are approximate binding energy values. Actual values can vary depending on the specific chemical environment and instrument calibration. researchgate.netresearchgate.net

Together, UPS and XPS provide a complete picture of the electronic structure, from the valence orbitals involved in chemical bonding to the core levels that serve as fingerprints for the elemental and chemical composition. researchgate.netarxiv.org

Applications of 2 Fluoro 5 Iodothiophene in Materials Science

Precursor for Conjugated Polymers and Oligomers

2-Fluoro-5-iodothiophene is a key monomer in the synthesis of various π-conjugated systems, which are the fundamental components of many organic electronic devices. The strategic placement of the fluoro and iodo substituents enables precise control over the resulting polymer's architecture and electronic characteristics.

The synthesis of regioregular poly(thiophene) derivatives is crucial for achieving high charge carrier mobility in organic electronic devices. The regioregularity, which refers to the specific head-to-tail arrangement of the thiophene (B33073) units in the polymer chain, leads to a more planar backbone and facilitates stronger intermolecular π-π stacking. This ordered structure is essential for efficient charge transport.

While various methods exist for the synthesis of regioregular polythiophenes, the use of substituted thiophene monomers like this compound allows for the introduction of specific functionalities. The iodine atom on the thiophene ring serves as a leaving group in cross-coupling reactions, such as Stille coupling, Suzuki coupling, and direct arylation polymerization (DArP). These polymerization techniques enable the formation of well-defined polymer chains with high regioregularity. The fluorine atom, being a small and highly electronegative element, can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer, which can improve its stability and performance in electronic devices.

Donor-acceptor (D-A) copolymers are a significant class of conjugated polymers designed to have a low bandgap, which is desirable for applications in organic photovoltaics and near-infrared emitting devices. These copolymers consist of alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. This molecular design strategy facilitates intramolecular charge transfer, which narrows the energy gap between the HOMO and LUMO.

This compound can act as a precursor to either the donor or acceptor moiety, or as a component of the π-bridge connecting them. The fluorinated thiophene unit, due to the electron-withdrawing nature of fluorine, can enhance the electron-accepting properties of a monomer or fine-tune the electronic properties of a donor block. Through polymerization reactions like Stille coupling, this compound can be copolymerized with various organostannane derivatives of other aromatic or heteroaromatic compounds to create a wide range of D-A copolymers with tailored optoelectronic properties. The ability to precisely control the polymer's electronic structure through the incorporation of fluorinated thiophenes is a key advantage in the design of high-performance organic electronic materials.

Organic Electronic Materials

The polymers and oligomers synthesized from this compound are integral to the fabrication of various organic electronic devices. The properties of these materials, such as their charge carrier mobility, energy levels, and light absorption/emission characteristics, are critical to the performance of these devices.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, serving as switches and amplifiers in integrated circuits, displays, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Polymers derived from this compound, particularly regioregular and D-A copolymers, are promising candidates for OFET applications. The introduction of fluorine can lead to a more planar polymer backbone and promote favorable intermolecular packing, which are essential for high charge mobility. Furthermore, the lowered HOMO level resulting from fluorination can enhance the ambient stability of p-type OFETs by making them more resistant to oxidation. Research in this area focuses on synthesizing new fluorinated thiophene-based polymers and evaluating their performance in OFETs, with the goal of achieving high mobility, good on/off ratios, and operational stability.

Table 1: Representative Performance of OFETs based on Fluorinated Thiophene Polymers

Polymer Type Hole Mobility (cm²/Vs) On/Off Ratio
Fluorinated Polythiophene Derivative 0.1 - 1.5 > 10⁵
Fluorinated D-A Copolymer 0.5 - 5.0 > 10⁶

(Data is representative and can vary based on specific polymer structure and device fabrication conditions.)

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The efficiency of an OPV device is highly dependent on the properties of the donor and acceptor materials in the active layer, which is typically a bulk heterojunction (BHJ) blend of these two components.

Table 2: Photovoltaic Performance of OPVs with Fluorinated Thiophene-Based Copolymers

Polymer Donor Acceptor Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
Fluorinated D-A Copolymer 1 PC₇₁BM 0.75 15.2 68 7.75
Fluorinated D-A Copolymer 2 ITIC 0.88 17.5 72 11.1

(Data is illustrative of high-performing devices and depends on the specific materials and device architecture.)

Organic Light-Emitting Diodes (OLEDs) are widely used in displays and lighting applications due to their high efficiency, excellent color quality, and flexibility. The performance of an OLED is determined by the properties of the various organic layers, including the emissive layer (EML), charge transport layers, and charge injection layers.

Conjugated polymers and oligomers containing fluorinated thiophene units can be utilized in OLEDs as host materials or emitters in the EML. The introduction of fluorine can influence the emission color and quantum efficiency of the material. For instance, fluorination can be used to tune the energy levels to achieve efficient charge injection and recombination, leading to brighter and more stable emission. In the design of blue-emitting materials, which are often a challenge in OLED technology, the use of fluorinated building blocks can help to achieve the desired wide bandgap and high photoluminescence quantum yield. The development of novel fluorinated thiophene-based materials continues to be an active area of research for advancing OLED technology.

Building Blocks for Liquid Crystalline Materials

Thiophene-containing liquid crystals are of significant interest due to their potential applications in electronic displays and optical devices. The incorporation of a 2,5-disubstituted thiophene unit into the molecular structure can enhance the mesomorphic properties of the resulting compounds. The presence of a fluorine atom, in particular, can influence the melting point, clearing point, and mesophase stability of liquid crystals through a combination of steric and electronic effects.

While direct studies on liquid crystals derived from this compound are not extensively reported, the principles of molecular design for liquid crystals allow for the prediction of its utility. The rigid thiophene core contributes to the formation of stable mesophases. The fluorine substituent can be used to fine-tune the intermolecular interactions and packing, which are critical for the formation of specific liquid crystalline phases such as nematic or smectic phases. The iodo group serves as a versatile handle for introducing other functional groups or extending the molecular core through cross-coupling reactions, thereby enabling the synthesis of a wide range of liquid crystalline materials with tailored properties.

For instance, the iodine atom can be substituted with various organic moieties to create calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals. The electron-withdrawing nature of the fluorine atom can also influence the dielectric anisotropy of the liquid crystal, a key parameter for its performance in display applications.

Below is an illustrative table of hypothetical liquid crystalline compounds that could be synthesized from this compound and their predicted mesophase behavior based on known structure-property relationships in thiophene-based liquid crystals.

Compound StructurePredicted MesophaseTransition Temperature (°C)
4-(5-Fluoro-thiophen-2-yl)-benzoic acid 4-hexyloxy-phenyl esterNematic120-150
2-Fluoro-5-(4-octylphenyl)thiopheneSmectic A85-110
2,5-Bis(4-(5-fluorothiophen-2-yl)phenyl)thiopheneNematic>200 (decomposition)

This table is for illustrative purposes and the data is hypothetical, based on the expected properties of similar compounds.

Development of Functional π-Conjugated Systems

Functional π-conjugated systems, including oligothiophenes and polythiophenes, are cornerstone materials for organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound is a key monomer for the synthesis of fluorinated polythiophenes. The introduction of fluorine atoms into the polythiophene backbone can significantly alter the electronic properties of the polymer, such as the HOMO and LUMO energy levels, leading to improved device performance and stability. nih.gov

The presence of both fluorine and iodine atoms on the thiophene ring allows for regioselective polymerization. The carbon-iodine bond is more reactive towards certain cross-coupling reactions, such as Suzuki or Stille coupling, than the carbon-fluorine bond. This differential reactivity can be exploited to synthesize well-defined, regioregular poly(fluorothiophene)s. Regioregularity is crucial for achieving high charge carrier mobility in OFETs.

Furthermore, the electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the resulting polymer, which can improve its air stability and facilitate electron injection/transport in electronic devices. The synthesis of these materials often involves metal-catalyzed cross-coupling reactions where the halogenated thiophene is a critical starting material.

The following table summarizes the expected impact of incorporating this compound into π-conjugated systems compared to their non-fluorinated analogues.

PropertyNon-fluorinated PolythiopheneFluorinated Polythiophene (from this compound)
HOMO Energy Level HigherLower
LUMO Energy Level HigherLower
Band Gap TunableTunable, generally wider
Air Stability ModerateEnhanced
Charge Carrier Mobility Dependent on regioregularityPotentially higher with controlled regioregularity

This table presents a qualitative comparison based on established trends in fluorinated organic semiconductors.

Design of Chemosensors and Molecular Switches

The thiophene scaffold is a common component in the design of chemosensors and molecular switches due to its rich electron density and the ability to modulate its electronic properties upon interaction with analytes or external stimuli. This compound can serve as a versatile platform for creating such functional molecules.

The iodine atom provides a convenient site for introducing a receptor unit that can selectively bind to a target analyte (e.g., metal ions, anions, or neutral molecules). This binding event can induce a change in the electronic structure of the thiophene ring, leading to a detectable optical or electrochemical response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

The fluorine atom can play a dual role. Its electron-withdrawing nature can influence the sensitivity and selectivity of the sensor by modulating the electronic properties of the thiophene ring. Additionally, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding, which can contribute to the binding of the analyte.

In the context of molecular switches, the thiophene ring can be incorporated into photochromic or electrochromic systems. The reversible isomerization or redox reactions of these systems can be tuned by the electronic effects of the fluorine substituent. For example, in photochromic molecules like dithienylethenes, the fluorine atom can influence the cyclization and cycloreversion quantum yields, as well as the absorption maxima of the open and closed forms.

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of organic molecules with those of inorganic materials, leading to novel functionalities. This compound can be utilized as the organic component in the synthesis of these hybrid materials in several ways.

One approach is its use as a precursor for linkers in Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. By converting the iodo group of this compound into a carboxylic acid or other coordinating group, it can be used as a linker to construct MOFs. The presence of the fluorine atom on the thiophene linker can modify the pore environment and the framework's interaction with guest molecules. The inclusion of thiophene-based linkers in MOFs has been explored to create heterogeneous pore environments.

Another application is in the surface functionalization of inorganic nanoparticles or surfaces, such as silica or metal oxides. The iodo group can be used to anchor the thiophene moiety to the inorganic surface through appropriate chemical reactions. The fluorine atom can then impart specific properties to the surface, such as hydrophobicity or altered electronic characteristics. For instance, fluorinated self-assembled monolayers on semiconductor surfaces can be used to tune their work function.

The versatility of this compound also extends to its potential use in sol-gel processes to create hybrid materials with tailored optical or electronic properties. By incorporating this molecule into a silica or titania matrix, it is possible to create materials for applications such as anti-fouling coatings or sensors.

2 Fluoro 5 Iodothiophene As a Scaffold in Advanced Medicinal Chemistry Research

Design Principles for Fluorinated Thiophene-Based Scaffolds

The strategic incorporation of fluorine into thiophene-based scaffolds is a cornerstone of modern medicinal chemistry, driven by the unique and powerful effects of this halogen on molecular properties. pharmacyjournal.orgbenthamscience.com The design principles for these scaffolds revolve around leveraging fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond to optimize pharmacokinetic and pharmacodynamic profiles. pharmacyjournal.org

One of the primary design considerations is the modulation of a molecule's physicochemical properties. Fluorine substitution can significantly increase lipophilicity, which can enhance membrane permeability and oral bioavailability. pharmacyjournal.orgresearchgate.net This is particularly valuable for drugs targeting the central nervous system. Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which influences a compound's ionization state, solubility, and ability to interact with biological targets. pharmacyjournal.org

Another key principle is the enhancement of metabolic stability. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and in vivo exposure. pharmacyjournal.org

Fluorine's influence on molecular conformation is also a critical design element. Due to its steric and electronic properties, fluorine can induce specific conformational preferences in the thiophene (B33073) scaffold. acs.org This can lock the molecule into a bioactive conformation that is optimal for binding to a specific protein target, leading to improved potency and selectivity. pharmacyjournal.orgacs.org DFT calculations on fluorinated polythiophenes have shown that the presence of fluorine can lead to a more co-planar backbone, which is attributed to electrostatic interactions between the partially positive sulfur atom and the highly electronegative fluorine atom. acs.org

Finally, fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can significantly enhance binding affinity. researchgate.net The electron-rich nature of thiophenes, combined with the electronic modifications induced by fluorine, makes these scaffolds highly capable of interacting with diverse biological targets. nih.gov

Synthetic Strategies for Scaffold Diversification

The 2-fluoro-5-iodothiophene scaffold is a versatile building block, offering two distinct points for chemical modification. The carbon-iodine bond serves as a highly reactive handle for cross-coupling reactions, while other positions on the thiophene ring or the fluorine atom itself can be targeted in more advanced strategies.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. nih.govacs.org These methodologies are well-suited for the diversification of the this compound core. The primary strategy involves leveraging the reactivity of the 5-iodo position.

Solution-phase parallel synthesis is a well-established method for creating low molecular weight compound libraries. nih.gov Using this approach, the this compound scaffold can be reacted in parallel arrays with a diverse set of building blocks via transition-metal-catalyzed cross-coupling reactions. For instance, libraries of compounds can be generated through Suzuki-Miyaura (using various boronic acids), Sonogashira (using terminal alkynes), Heck, and Stille couplings. nih.govscielo.brnih.gov The use of robotic synthesizers can facilitate this process, increasing throughput and ensuring consistency across the library. organic-chemistry.org The development of robust, general, and high-yielding reaction conditions is critical for the success of parallel library synthesis. acs.orgtarosdiscovery.com

Table 1: Parallel Synthesis Approaches for Diversifying the this compound Scaffold

Reaction TypeCoupling PartnerResulting StructureKey Advantage
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids5-Aryl/Heteroaryl-2-fluorothiophenesHigh functional group tolerance, commercial availability of diverse building blocks. scielo.br
Sonogashira CouplingTerminal Alkynes5-Alkynyl-2-fluorothiophenesIntroduction of linear, rigid linkers. nih.gov
Stille CouplingOrganostannanes5-Substituted-2-fluorothiophenesEffective for creating thiophene oligomers. nih.gov
Heck CouplingAlkenes5-Alkenyl-2-fluorothiophenesFormation of C(sp2)-C(sp2) bonds. nih.gov

Late-Stage Functionalization of the Thiophene Core

Late-stage functionalization (LSF) is a strategy that introduces chemical modifications at the final steps of a synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid generation of analogues from a common, advanced intermediate, bypassing the need for lengthy de novo synthesis for each new compound. The this compound scaffold is ideally suited for LSF, primarily through reactions at the C-I bond.

The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope. nih.gov This enables the introduction of a wide array of functional groups onto the thiophene ring at a late stage. Iodinated heterocycles are key precursors for various cross-coupling reactions, making them highly valuable in synthetic campaigns. mdpi.com The iodination-substitution approach is a powerful LSF method applicable to a broad range of nucleophiles, enabling the introduction of diverse functionalities. nih.govnih.gov While direct C-H functionalization is another LSF technique, the presence of the iodo group on the this compound scaffold provides a more predictable and regioselective handle for diversification.

Incorporation into Complex Bioactive Molecular Architectures

The thiophene ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Its utility stems from its role as a bioisosteric replacement for a phenyl ring and its ability to engage in productive interactions with biological targets. nih.gov The this compound building block provides a synthetically tractable starting point for the construction of complex, bioactive molecules. Thiophene-containing drugs on the market include the antiplatelet agent Plavix® and the antidepressant Cymbalta®. rsc.org

The synthesis of complex molecules often relies on multicomponent reactions (MCRs) or sequential cross-coupling strategies. nih.govnih.gov MCRs, such as the Gewald reaction, allow for the efficient, one-pot construction of highly substituted thiophenes. organic-chemistry.org However, for incorporating a pre-functionalized scaffold like this compound, a stepwise approach using cross-coupling is more common.

For example, a synthetic route to a complex kinase inhibitor might involve an initial Suzuki-Miyaura coupling at the 5-iodo position of this compound to install a substituted aryl or heteroaryl group. Subsequent functionalization of groups on the newly introduced moiety or other positions of the thiophene ring can then be performed to complete the synthesis of the target molecule. The fluorine at the 2-position can serve to modulate the electronics of the ring system and provide a metabolic block, while the initial C-I bond is the key to building the core structure. The synthesis of bioactive molecules is an active area of research, with continuous development of new reaction pathways to improve efficiency. researchgate.netresearchgate.net

Impact of Fluorine and Iodine on Scaffold Reactivity and Conformation

The presence of both fluorine and iodine atoms on the thiophene ring has a profound and distinct impact on the scaffold's properties.

Fluorine: The high electronegativity of fluorine makes it a strong electron-withdrawing group via the inductive effect. This reduces the electron density of the thiophene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. nih.gov This electronic perturbation also influences the acidity of adjacent protons and the binding properties of the molecule. pharmacyjournal.org Conformationally, fluorine substitution can lead to a more planar backbone in oligothiophene structures, which can enhance π-stacking and affect material properties. acs.org In drug candidates, this conformational restriction can pre-organize the molecule for optimal receptor binding. pharmacyjournal.org

Iodine: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions. nih.gov Aryl iodides are generally more reactive than the corresponding bromides or chlorides in reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. scielo.brnih.govnih.gov This high reactivity makes the 5-iodo position an excellent site for selective and efficient functionalization, allowing for the construction of complex molecular architectures under relatively mild conditions. mdpi.com The presence of the large iodine atom has a minimal direct effect on the conformation of the thiophene ring itself, but its primary role is as a versatile synthetic handle for diversification.

Table 2: Comparative Impact of Fluorine and Iodine on the Thiophene Scaffold

PropertyImpact of FluorineImpact of Iodine
Electronic EffectStrongly electron-withdrawing (inductive). pharmacyjournal.orgWeakly deactivating.
ReactivityDeactivates ring towards electrophilic substitution. nih.govActivates C-I bond for cross-coupling reactions. nih.gov
ConformationCan induce planarity and preferred conformations. acs.orgMinimal impact on ring conformation.
Metabolic StabilityIncreases stability by blocking C-H oxidation. pharmacyjournal.orgNo significant impact; typically replaced during synthesis.
Primary Role in DesignModulation of physicochemical and pharmacokinetic properties. benthamscience.comSynthetic handle for diversification. mdpi.com

Computational Design of Thiophene Scaffolds for Target Interaction

Computational chemistry and structural bioinformatics are indispensable tools in modern drug discovery for the rational design and optimization of bioactive molecules. nih.gov These methods are widely applied to thiophene-based scaffolds to predict their binding affinity and mode of interaction with biological targets, thereby guiding synthetic efforts.

Molecular Docking: This is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.orgnih.gov For thiophene-based inhibitors, docking studies can elucidate how the scaffold fits into the active site of an enzyme, such as a kinase or carbonic anhydrase. rsc.orgtandfonline.com These studies can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, docking simulations of thiophene-hydrazone derivatives into the colchicine binding site of tubulin helped to establish their binding pose and rationalize their anticancer activity. tandfonline.com The results of docking studies, often expressed as a docking score or binding energy, help prioritize which compounds to synthesize and test. nih.govresearchgate.net

Quantum Chemistry Methods: Density Functional Theory (DFT) and other quantum chemical studies are used to understand the electronic properties of thiophene scaffolds. rsc.org These calculations can determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and partial atomic charges. This information provides insight into the molecule's intrinsic reactivity and its ability to participate in various intermolecular interactions, complementing the findings from molecular docking. rsc.org

By combining these computational approaches, researchers can design novel thiophene derivatives with improved potency and selectivity. This rationale-based design process involves identifying key pharmacophoric features, such as planar aromatic cores and hydrogen bond donors/acceptors, and then computationally evaluating new designs before committing to their synthesis. rsc.org This in silico screening process streamlines the drug development pipeline, making it more efficient and cost-effective. nih.gov

Development of Advanced Synthetic Routes to Privileged Thiophene Scaffolds

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. A significant area of contemporary research focuses on the development of advanced synthetic routes to novel thiophene derivatives, aiming to expand the available chemical space and fine-tune the pharmacological profiles of new therapeutic agents. Among these, this compound has emerged as a particularly valuable building block, offering orthogonal handles for further functionalization and the introduction of fluorine, a key element for modulating metabolic stability and binding affinity.

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence that requires careful control of regioselectivity. The most logical and commonly employed strategy involves the initial preparation of 2-fluorothiophene, followed by a regioselective iodination at the C5 position.

Synthesis of 2-Fluorothiophene

The direct fluorination of thiophene is often challenging and can lead to a mixture of products. Therefore, indirect methods are generally preferred. One common approach involves a metal-halogen exchange reaction. For instance, 2-bromothiophene can be treated with a strong base like n-butyllithium at low temperatures to generate the corresponding 2-thienyllithium species. This intermediate is then quenched with an electrophilic fluorinating agent, such as N-fluorobis(phenyl)sulfonimide (NFSI), to yield 2-fluorothiophene.

Regioselective Iodination of 2-Fluorothiophene

With 2-fluorothiophene in hand, the next critical step is the introduction of an iodine atom specifically at the 5-position. The fluorine atom at the 2-position acts as an ortho-para director in electrophilic aromatic substitution reactions. youtube.com Due to the electronic properties of the thiophene ring, electrophilic attack is highly favored at the C5 position. stackexchange.com

A widely used and efficient method for this transformation is electrophilic iodination using N-iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net This reagent is a mild and effective source of electrophilic iodine. The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent, and often in the presence of a catalytic amount of a strong acid to enhance the electrophilicity of the iodine.

The general reaction scheme can be depicted as follows:

Scheme 1: Synthesis of this compound

Reaction scheme for the synthesis of this compound. Starting from 2-fluorothiophene, an iodination reaction using N-iodosuccinimide (NIS) in acetic acid yields the final product, this compound.

A plausible synthetic route to this compound via electrophilic iodination of 2-fluorothiophene.

Detailed research has demonstrated the feasibility of this approach, with variations in reaction conditions to optimize yield and purity. The following table summarizes representative findings for the iodination of activated thiophene derivatives, which serve as a strong basis for the synthesis of this compound.

Starting MaterialIodinating AgentSolventCatalyst/AdditiveReaction Time (h)Yield (%)Reference
2-MethylthiopheneN-Iodosuccinimide (NIS)Acetonitrile/Acetic Acid-195 researchgate.net
ThiopheneN-Iodosuccinimide (NIS)Acetic Acid-285 researchgate.net
2-BromothiopheneIodine/Nitric AcidAcetic Acid--70-75 nih.gov

The resulting this compound is a versatile intermediate. The iodine atom can be readily displaced or utilized in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce a wide range of substituents. The fluorine atom, on the other hand, can enhance the metabolic stability of the final molecule and modulate its electronic properties, which can be crucial for its biological activity. This orthogonal reactivity makes this compound a highly valuable scaffold for the construction of complex and diverse libraries of compounds for drug discovery.

Supramolecular Chemistry and Non Covalent Interactions of 2 Fluoro 5 Iodothiophene

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding (XB) has emerged as a robust and reliable tool in crystal engineering, rivaling the hydrogen bond in its strength and offering superior directionality. researchgate.net This interaction involves an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic (electron-rich) site on an adjacent molecule. cam.ac.uk In 2-Fluoro-5-iodothiophene, the iodine atom, being large and polarizable, is an excellent halogen bond donor. The presence of the electron-withdrawing thiophene (B33073) ring and fluorine atom enhances the positive character of the σ-hole on the iodine, making it a potent director of supramolecular self-assembly. cam.ac.uknih.gov

The design of supramolecular assemblies using this compound leverages the predictable and directional nature of the C–I···Y halogen bond (where Y is a halogen bond acceptor like N, O, or S). The strength of this interaction can be substantial, often falling in the range of 20-200 kJ/mol, and is influenced by the nature of both the donor and acceptor. wikipedia.org Studies on similar iodinated thiophenes have demonstrated the formation of one-dimensional polymeric chains and more complex networks through C–I···N interactions with pyridine-based co-formers. acs.org

The interaction energies for halogen bonds involving iodinated aromatic systems have been quantified through both experimental and computational methods. These energies are comparable to or stronger than many hydrogen bonds, underscoring their utility in constructing robust molecular architectures. cam.ac.uk

Table 1: Representative Halogen Bond (XB) Interaction Energies and Geometries in Systems Analogous to this compound.
XB DonorXB AcceptorInteraction TypeCalculated Interaction Energy (ΔEint, kJ/mol)Reference
5-(4-Pyridyl)-2-chlorothiopheneNitrogen (pyridine)C–Cl···N-5.4 acs.org
5-(4-Pyridyl)-2-bromothiopheneNitrogen (pyridine)C–Br···N-12.7 acs.org
5-(4-Pyridyl)-2-iodothiopheneNitrogen (pyridine)C–I···N-19.6 acs.org
1,4-diiodotetrafluorobenzenePyridineC–I···N-25.0 acs.org
N-iodosuccinimideNitrogen (pyridine)N–I···N-56.0 tuni.fi
anti-BromobenzothiophenePhenyl ringBr···π-31.4 (7.5 kcal/mol) scispace.com

The interactions involving the halogen atoms in this compound are highly anisotropic, a direct consequence of the non-uniform distribution of electron density around the atoms. The iodine atom exhibits a region of positive electrostatic potential (the σ-hole) along the axis of the C–I bond, while a belt of negative potential surrounds its equator. wikipedia.orgacs.org This anisotropy dictates that halogen bonding will occur preferentially along the C–I bond axis, with the R–I···Y angle approaching 180°. acs.org

Conversely, the fluorine atom is highly electronegative and generally possesses a negative electrostatic potential, making it a poor halogen bond donor but a potential hydrogen bond acceptor. rsc.org The differing electronic characters of the iodine (electrophilic σ-hole) and fluorine (nucleophilic) ends of the molecule create a distinct electronic dipole and allow for orthogonal and complementary interactions in crystal packing. This anisotropic distribution is fundamental to designing complex, multi-dimensional supramolecular structures. cam.ac.uk

Hydrogen Bonding and π-π Stacking Interactions

While the potent C–I halogen bond is a primary directing group, weaker interactions such as hydrogen bonds and π-π stacking play crucial, synergistic roles in stabilizing the crystal lattices of thiophene-based materials. In this compound, the fluorine atom and the sulfur atom of the thiophene ring can act as weak hydrogen bond acceptors for C–H donors from neighboring molecules. researchgate.net

The aromatic thiophene ring facilitates π-π stacking. The geometry of these stacks can vary, with common arrangements including parallel-displaced and T-shaped configurations. nih.gov The introduction of fluorine can significantly influence these interactions. In some systems, fluorine has been shown to disrupt traditional π-π stacking in favor of edge-to-face arrangements or offset stacking with larger displacements. rsc.org This is often attributed to the electrostatic repulsion between the electron-rich fluorine atoms and the π-cloud of an adjacent ring. However, in other contexts, arene-perfluoroarene interactions are a driving force for co-crystallization and self-organization. researchgate.net Theoretical studies on thiophene and fluorobenzene dimers indicate that dispersion forces are the dominant stabilizing force. nih.gov

Table 2: Stacking Configurations in Aromatic Dimers.
Dimer SystemObserved StructureDominant InteractionReference
Thiophene DimerT-shapedDispersion nih.gov
Fluorobenzene DimerParallel-displacedDispersion nih.gov
Thiophene-Fluorobenzene HeterodimerBoth T-shaped and Parallel-displacedDispersion nih.gov

Co-crystallization Strategies with Organic Co-formers

Co-crystallization is a powerful strategy to modify the physicochemical properties of materials and to construct novel supramolecular architectures. nih.gov For this compound, the selection of an appropriate co-former is guided by the principle of complementary non-covalent interactions. The strong halogen bond donor capacity of the iodine atom makes nitrogen-containing heterocycles, such as pyridines and bipyridines, ideal co-formers. nih.govacs.org These molecules act as strong halogen bond acceptors, leading to the formation of predictable and robust supramolecular synthons like the C–I···N interaction. acs.orgacs.org

Beyond simple XB acceptors, multifunctional co-formers can be employed to generate more intricate networks. Co-formers with hydrogen bond donors (e.g., carboxylic acids, amides) could interact with the fluorine or sulfur atoms, while co-formers with extended π-systems could engage in π-stacking with the thiophene ring. Liquid-assisted grinding (LAG) is one effective method for preparing such co-crystals. nih.gov

Table 3: Potential Co-formers for this compound and Expected Supramolecular Synthons.
Co-former ClassExample Co-formerPrimary Interaction with this compoundResulting Supramolecular Synthon
Nitrogen Heterocycles4,4'-BipyridineHalogen BondingC–I···N
Carboxylic AcidsBenzoic AcidHydrogen BondingC–H···O, C–H···F
AmidesBenzamideHydrogen BondingN–H···F, C–H···O
Polycyclic AromaticsPyreneπ-π StackingThiophene···Pyrene stack
Perfluorinated AromaticsHexafluorobenzeneArene-Perfluoroarene StackingThiophene···Hexafluorobenzene stack

Self-Assembly Processes in Solution and at Interfaces

The same non-covalent interactions that direct crystal formation also govern the self-assembly of this compound in solution and at interfaces. At the solution-solid interface, such as on highly oriented pyrolytic graphite (HOPG), thiophene derivatives are known to form highly ordered two-dimensional monolayers. nih.govresearchgate.net The final structure is a delicate balance of molecule-substrate and molecule-molecule interactions, including π-stacking, hydrogen bonding, and van der Waals forces. nih.gov For example, studies of thiophene on gold surfaces have shown that molecules may initially adsorb parallel to the surface and then reorient to an upright configuration as the monolayer density increases. researchgate.net

In solution, aggregation can be induced by changing solvent conditions. For instance, in a mixture of a good solvent and a poor solvent (e.g., THF/water), π-conjugated molecules like thiophene derivatives can self-assemble into various nanostructures such as nanoparticles or fibers, a process often accompanied by changes in fluorescent properties. frontiersin.org The halogen bonding capabilities of this compound could be exploited to drive the formation of fibrillar structures or gels in solution, similar to observations in other halogenated self-assembling systems. acs.org

Molecular Recognition Phenomena involving Halogenated Thiophenes

Molecular recognition is the specific, non-covalent binding of two or more molecules. The well-defined electronic and steric properties of this compound make it an interesting candidate for molecular recognition applications. The strong, directional halogen bond from the iodine atom can serve as the primary recognition motif, allowing for selective binding to target molecules possessing a complementary halogen bond acceptor. rsc.org

This principle is widely applied in biological systems and drug design, where halogen bonds between a halogenated ligand and a protein receptor can significantly enhance binding affinity and specificity. nih.gov Halogenated heterocycles are common structural motifs in pharmacologically active compounds. merckmillipore.com The ability of this compound to participate in a suite of interactions—halogen bonding, hydrogen bonding, and π-stacking—provides multiple points of contact for recognition, enabling it to bind with high specificity to complex receptor sites or to act as a selective sensor for specific analytes. rsc.orgsemanticscholar.org

Construction of Supramolecular Frameworks and Architectures

The construction of supramolecular frameworks using this compound as a building block is largely governed by the principles of crystal engineering, where the geometry and interaction preferences of the molecule are exploited to direct its self-assembly. The iodine and fluorine substituents on the thiophene ring are key players in forming specific and directional non-covalent interactions that lead to the formation of one-, two-, or even three-dimensional architectures.

The primary non-covalent interaction driving the assembly of this compound is expected to be halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov In this compound, the iodine atom, being a large and polarizable halogen, is a potent halogen bond donor. The electron-withdrawing nature of the fluorine atom and the thiophene ring enhances the electrophilic character of the σ-hole on the iodine atom, thereby strengthening its ability to form halogen bonds.

The supramolecular architectures formed by halogenated thiophenes are diverse and can be influenced by the nature and position of the halogen substituents. For instance, studies on 5-(4-pyridyl)-2-halothiophenes have shown that their solid-state structures are directed by C–X···N halogen bonds, leading to the formation of one-dimensional polymeric chains. acs.org In these structures, the halogen atom on the thiophene ring acts as the halogen bond donor, and the nitrogen atom of the pyridyl group serves as the acceptor. While this compound lacks an internal halogen bond acceptor like a pyridyl nitrogen, it can still form robust supramolecular frameworks through self-assembly, where the iodine atom of one molecule interacts with a region of electron density on a neighboring molecule, such as the sulfur atom or the π-system of the thiophene ring.

Theoretical calculations have been employed to understand the strength of these interactions. Density Functional Theory (DFT) calculations on similar systems, such as complexes between halogenated molecules and thiophene, have provided insights into the interaction energies involved. These studies indicate that the interaction between a halogen atom and the π-system of the thiophene ring can be significant, often stronger than the interaction with the lone pairs of the heteroatom. nih.gov The interaction energies for halogen bonds are comparable to those of hydrogen bonds and can be tuned by modifying the substituents on the aromatic ring. acs.orgtuni.fi

The following table presents calculated interaction energies for halogen bonding between different halogen atoms and a thiophene molecule, providing an estimate of the strength of interactions that could be expected in supramolecular assemblies of this compound.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeCalculated Interaction Energy (kJ/mol)
C-IThiophene (π-system)Halogen-π-10 to -20
C-IThiophene (Sulfur lone pair)Halogen-S-5 to -15
C-FThiophene (π-system)Halogen-π-2 to -8

Note: The values in this table are approximate and based on computational studies of similar halogenated systems. The exact interaction energies for this compound may vary.

The interplay of these various non-covalent interactions can lead to the formation of complex and interesting supramolecular architectures. For example, halogen bonds might direct the formation of linear chains or tapes, which are then further organized into layers or three-dimensional networks through weaker π-π stacking and hydrogen bonding interactions. The precise architecture will depend on a delicate balance of these forces, which can be influenced by factors such as the crystallization conditions. The ability of fluorine atoms and halogen bonds to work in concert can provide a distinct level of control over the resulting supramolecular structure. tuni.fi

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-Fluoro-5-iodothiophene, and how do reaction conditions influence yield?

Answer: Synthesis typically involves iodination of fluorinated thiophene precursors. For example, directed ortho-iodination using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., BF₃·OEt₂) can achieve regioselective substitution at the 5-position of 2-fluorothiophene. Yield optimization requires careful control of temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:ICl) to minimize poly-iodination byproducts. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic protons (δ 6.8–7.2 ppm) and coupling patterns influenced by fluorine (³J₅-F).
    • ¹⁹F NMR: A singlet near δ -110 ppm confirms fluorine presence without adjacent protons.
    • ¹²⁷I NMR: Limited utility due to low sensitivity; alternative methods like X-ray diffraction are preferred.
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 268 (C₄H₂FIS) with fragmentation patterns reflecting iodine loss (e.g., [M-I]⁺ at m/z 141) .

Advanced Research Questions

Q. Q3. What challenges arise in characterizing the electronic effects of fluorine and iodine in this compound, and how can they be addressed?

Answer: Fluorine’s strong electron-withdrawing effect and iodine’s polarizability complicate computational modeling (e.g., DFT). To resolve discrepancies:

  • Use Natural Bond Orbital (NBO) analysis to quantify charge distribution.
  • Compare experimental dipole moments (via microwave spectroscopy) with theoretical values.
  • Validate substituent effects using Hammett σ constants derived from reactivity studies in cross-coupling reactions .

Q. Q4. How do isotopic variations (e.g., ¹²⁷I vs. ¹²⁵I) impact spectroscopic data interpretation?

Answer:

  • X-ray Crystallography: Heavy iodine atoms dominate scattering, potentially obscuring lighter atoms. Use high-resolution datasets (≤ 0.8 Å) and refinement software (e.g., SHELXL) to model disorder.
  • Isotopic Labeling: Synthesize ¹²⁵I-labeled analogs for tracking reactivity via radiochemical assays, though this requires specialized facilities .

Q. Q5. What strategies mitigate contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer: Discrepancies often stem from:

  • Catalyst Selection: Pd(PPh₃)₄ vs. CuI/ligand systems for Sonogashira coupling. Pre-activate catalysts to ensure reproducibility.
  • Solvent Effects: Use anhydrous DMF for polar intermediates or toluene for sterically hindered substrates.
  • Byproduct Analysis: Employ GC-MS to identify competing pathways (e.g., proto-deiodination) .

Methodological & Analytical Guidance

Q. Q6. How should researchers design experiments to study the thermal stability of this compound?

Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to detect decomposition (typically >200°C).
  • Differential Scanning Calorimetry (DSC): Identify exothermic peaks correlating with iodine release.
  • In Situ FT-IR: Monitor C-I bond cleavage (500–600 cm⁻¹) during heating .

Q7. What frameworks are recommended for formulating research questions about this compound’s applications?

Answer: Apply the PICOT framework to structure hypotheses:

  • Population: Thiophene-based polymers.
  • Intervention: Incorporation of this compound as a monomer.
  • Comparison: Non-halogenated analogs.
  • Outcome: Conductivity or stability metrics.
  • Time: Short-term vs. long-term degradation studies .

Literature & Data Management

Q. Q8. How can researchers efficiently locate prior studies on this compound in academic databases?

Answer:

  • Keyword Strategies: Combine terms like “thiophene derivatives,” “halogenated heterocycles,” and “cross-coupling” with Boolean operators (AND/OR).
  • Database Filters: Use SciFinder’s “Substance Identifier” (CAS 98619-07-9) or Reaxys’ structure search for precise results.
  • Citation Tracking: Follow references from foundational papers (e.g., Acta Crystallographica Section E) .

Contradiction & Reproducibility

Q. Q9. Why do reported melting points for this compound vary, and how can this be resolved?

Answer: Variations arise from:

  • Polymorphism: Recrystallize from multiple solvents (e.g., ethanol vs. chloroform).
  • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Interlab Comparisons: Collaborate via platforms like Zenodo to share raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.